molecular formula C21H17N B8483044 9-(4-Vinylbenzyl)-9H-carbazole CAS No. 60181-05-7

9-(4-Vinylbenzyl)-9H-carbazole

Cat. No.: B8483044
CAS No.: 60181-05-7
M. Wt: 283.4 g/mol
InChI Key: NHIZBKTYLXRSOL-UHFFFAOYSA-N
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Description

9-(4-Vinylbenzyl)-9H-carbazole (C₂₁H₁₇N), with a molecular weight of 283.37 g/mol, is a carbazole-functionalized styrene derivative that serves as a high-value monomer for advanced polymer science and materials research . Its molecular structure incorporates a vinylbenzyl group attached to the nitrogen atom of the carbazole ring, making it an ideal building block for incorporating carbazole's robust photophysical and electronic properties into polymeric systems . This compound is specifically designed for creating functional polymers with tailored architectures. It has been successfully polymerized using various controlled and catalytic methods, including nitroxide-mediated living free-radical polymerization (NMP) to produce well-defined homopolymers and block copolymers like PVBK- b -PS , and syndiospecific coordination polymerization with a rare-earth metal scandium catalyst to yield polymers with high syndiotacticity . Furthermore, its application in surface-initiated AGET ATRP mediated by an iron catalyst enables the grafting of fluorescent polymer shells from magnetic nanoparticle surfaces, creating bifunctional nanomaterials for potential use in biotechnology and nanomedicine . The primary research value of this monomer lies in the unique properties it imparts to the resulting polymers. Poly(this compound) exhibits strong fluorescence, with characteristic absorption peaks at 331 and 345 nm and emission at 350 and 366 nm . Beyond its fluorescent properties, the polymer can be electropolymerized on electrodes, such as carbon fiber microelectrodes, to form thin films with capacitive behavior, making it a candidate material for energy storage applications . Researchers utilize this monomer to develop novel materials for applications ranging from optoelectronics and conductive films to fluorescent tags and responsive nanomaterials. Note: This product is intended for research and laboratory use only. It is not approved for human consumption, therapeutic use, or any form of personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60181-05-7

Molecular Formula

C21H17N

Molecular Weight

283.4 g/mol

IUPAC Name

9-[(4-ethenylphenyl)methyl]carbazole

InChI

InChI=1S/C21H17N/c1-2-16-11-13-17(14-12-16)15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h2-14H,1,15H2

InChI Key

NHIZBKTYLXRSOL-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=CC=CC=C42

Related CAS

63413-73-0

Origin of Product

United States

Synthetic Methodologies for 9 4 Vinylbenzyl 9h Carbazole

Precursor Synthesis and Purification Strategies

The successful synthesis of 9-(4-Vinylbenzyl)-9H-carbazole is critically dependent on the purity and reactivity of its precursors: a suitable 9H-carbazole derivative and a 4-vinylbenzyl halide. This section details the common synthetic routes and purification strategies for these essential starting materials.

Synthesis of 9H-carbazole Derivatives

The foundational precursor, 9H-carbazole, can be functionalized to enhance its reactivity or to impart specific properties to the final monomer. A common strategy involves halogenation, providing a reactive handle for further transformations. For instance, the bromination of carbazole (B46965) using N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF) yields 3,6-dibromo-9H-carbazole. mdpi.com This di-brominated derivative can then be used directly or be further modified.

Another approach involves the N-alkylation of the carbazole ring with reagents other than the final vinylbenzyl group to introduce functionalities that might facilitate the main reaction or solubility. For example, reaction with ethyl chloroacetate (B1199739) in the presence of a base can yield ethyl 9H-carbazol-9-ylacetate. arabjchem.org

The purification of these carbazole derivatives is typically achieved through recrystallization from appropriate solvents like ethanol (B145695) or by column chromatography on silica (B1680970) gel. mdpi.comuobaghdad.edu.iq The choice of solvent and technique depends on the specific derivative's polarity and solubility characteristics.

Synthesis of 4-Vinylbenzyl Halide Precursors

The second key precursor is a 4-vinylbenzyl halide, most commonly 4-vinylbenzyl chloride. This compound provides the vinylbenzyl group that is attached to the nitrogen of the carbazole ring. One synthetic route to 4-vinylbenzyl chloride starts from 4-vinylbenzyl alcohol, which is then chlorinated using agents such as thionyl chloride or phosphorus pentachloride. univook.com The reaction is typically carried out in a solvent like dichloromethane (B109758) at moderate temperatures to control the reaction rate and maximize yield. univook.com

An alternative synthesis involves the gas-phase chlorination of p-methylstyrene using chlorine gas. guidechem.com This method requires careful control of reaction parameters such as temperature and flow rates to achieve high selectivity for the desired product. guidechem.com

Purification of 4-vinylbenzyl chloride is crucial to remove by-products and unreacted starting materials. Common methods include distillation under reduced pressure and washing with a dilute aqueous base (e.g., 0.5% NaOH) to remove acidic impurities, followed by drying over an anhydrous salt like sodium sulfate. chemdad.comchemicalbook.com To prevent polymerization during storage and distillation, a stabilizer such as 4-tert-butylcatechol (B165716) is often added. chemdad.comchemicalbook.com

N-Alkylation Protocols for this compound Formation

The core of the synthesis is the N-alkylation of 9H-carbazole with a 4-vinylbenzyl halide. This reaction forms the C-N bond, linking the carbazole and vinylbenzyl moieties. The efficiency and yield of this step are highly dependent on the reaction conditions.

Optimized Reaction Conditions and Catalytic Systems

The N-alkylation is typically carried out in the presence of a base to deprotonate the carbazole's N-H group, forming a more nucleophilic carbazolide anion. A variety of bases have been successfully employed, with the choice often influencing the reaction rate and yield.

BaseAlkylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Potassium Hydroxide (KOH)BromoethaneDMF60Overnight85.6 uobaghdad.edu.iq
Potassium Carbonate (K2CO3)Benzyl (B1604629) BromideAcetone (B3395972)Room Temp274 mdpi.com
Sodium Hydride (NaH)Alkyl BromideTHF50->99 d-nb.infobeilstein-journals.org

This table presents a selection of bases and conditions for the N-alkylation of carbazole and related heterocycles to illustrate the range of effective systems.

Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating. researchgate.net This technique can significantly reduce reaction times and often leads to higher yields by promoting efficient energy transfer. researchgate.net

Solvent Selection and Reaction Parameter Optimization

The choice of solvent plays a critical role in the N-alkylation reaction, influencing the solubility of the reactants and the reactivity of the nucleophile. Aprotic polar solvents are generally favored as they can solvate the cation of the base while leaving the carbazolide anion relatively free to react.

SolventBaseAlkylating AgentTemperature (°C)Regioselectivity (N-1:N-2)Reference
DMFCs2CO3n-pentyl bromideRoom Temp1.4:1 d-nb.info
DMSOCs2CO3n-pentyl bromideRoom Temp1.6:1 d-nb.info
AcetonitrileCs2CO3n-pentyl bromideRoom Temp1.9:1 d-nb.info
DioxaneCs2CO3Alkyl tosylate90- nih.gov
TolueneKOH, 18-crown-6p-chloromethyl-α-bromoethylbenzene40- chemicalbook.com

This table illustrates the influence of different solvents on the N-alkylation of indazole, a related heterocycle, highlighting the importance of solvent choice on reaction outcomes.

Optimization of other reaction parameters such as temperature and reaction time is also crucial for maximizing the yield and purity of this compound. The ideal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. Similarly, the reaction time should be sufficient for complete conversion without leading to product degradation.

Post-Synthetic Purification Techniques for Monomer Refinement

After the N-alkylation reaction, the crude product contains the desired monomer along with unreacted starting materials, by-products, and residual catalyst. Therefore, a thorough purification process is essential to obtain a high-purity monomer suitable for polymerization.

Recrystallization is a common and effective method for purifying solid organic compounds. The crude this compound is dissolved in a hot solvent in which it is soluble, and then the solution is cooled slowly to allow for the formation of pure crystals, leaving impurities in the mother liquor. The choice of solvent is critical and is determined by the solubility profile of the product and its impurities. Ethanol is often a suitable solvent for the recrystallization of carbazole derivatives. uobaghdad.edu.iq

Column chromatography is another powerful purification technique that separates compounds based on their differential adsorption onto a stationary phase. For this compound, silica gel is a common stationary phase. The crude product is loaded onto the column and eluted with a solvent system of appropriate polarity. The fractions containing the pure product are then collected and the solvent is evaporated. semanticscholar.org Preparative thin-layer chromatography (TLC) can also be used for small-scale purification. clockss.org

Size Exclusion Chromatography (SEC) , also known as gel permeation chromatography (GPC), can be employed to separate the monomer from oligomeric or polymeric by-products that may form during synthesis. jai.co.jp This technique separates molecules based on their size, with larger molecules eluting first.

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point analysis.

Chromatographic Separation Methods

Following the initial precipitation and filtration, the crude this compound often requires further purification to remove unreacted starting materials and byproducts. Column chromatography is a standard and effective technique for this purpose.

While specific chromatographic conditions for this compound are not extensively detailed in the available literature, general practices for the purification of carbazole derivatives can be applied. A silica gel stationary phase is commonly used. The choice of eluent, or mobile phase, is critical for achieving good separation. A mixture of a non-polar solvent and a moderately polar solvent is typically employed, with the polarity of the mixture being gradually increased to elute compounds of varying polarities.

For carbazole derivatives, common eluent systems include mixtures of hexane (B92381) and ethyl acetate, or dichloromethane and hexane. acgpubs.org The separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. The optimal eluent system is one that provides a good separation between the desired product and any impurities, ideally with a retention factor (Rf) for the product in the range of 0.2-0.4 for efficient column separation. reddit.comreddit.com

Eluent System (v/v) Typical Rf Range for Carbazole Derivatives Notes
Hexane / Ethyl Acetate0.2 - 0.5A versatile system, the ratio can be adjusted to optimize separation.
Dichloromethane / Hexane0.3 - 0.6Offers good solubility for many organic compounds.

Table 2: Representative Eluent Systems for Chromatographic Purification of Carbazole Derivatives

Recrystallization and Drying Protocols

Recrystallization is a powerful purification technique for solid compounds and is the final step in obtaining high-purity this compound. The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.

For this compound, acetone has been reported as an effective solvent for recrystallization. researchgate.net The crude product is dissolved in a minimal amount of hot acetone to form a saturated solution. As the solution is allowed to cool slowly, the solubility of the compound decreases, leading to the formation of crystals. Impurities, being present in smaller amounts, tend to remain dissolved in the solvent.

The process involves dissolving the crude solid in the hot solvent, followed by hot filtration if any insoluble impurities are present. The clear solution is then allowed to cool to room temperature, and subsequently in an ice bath to maximize crystal formation. The purified crystals are then collected by filtration and washed with a small amount of cold solvent to remove any residual impurities adhering to the crystal surface.

The final step is to thoroughly dry the purified crystals to remove any residual solvent. This is typically done under vacuum at a slightly elevated temperature.

Solvent Procedure Expected Outcome
AcetoneDissolve crude product in hot acetone, cool to room temperature, then in an ice bath.Formation of colorless needles of pure this compound.

Table 3: Recrystallization Protocol for this compound

Scale-Up Considerations for Monomer Production

The transition from laboratory-scale synthesis to industrial-scale production of this compound presents several challenges that need to be addressed to ensure an efficient, safe, and cost-effective process.

One of the primary considerations is heat management . The N-alkylation of carbazole is an exothermic reaction. On a large scale, the heat generated can be significant and must be effectively dissipated to prevent runaway reactions and ensure product quality. This requires the use of appropriately designed reactors with efficient cooling systems.

Mixing is another critical factor. Ensuring homogeneous mixing of the reactants, especially the base and the carbazole solution, is crucial for consistent reaction rates and to avoid localized "hot spots." The choice of impeller design and agitation speed in the reactor is therefore important.

Solvent selection and recovery also become more significant at an industrial scale. While DMF is an effective solvent, its high boiling point and potential for decomposition at elevated temperatures can pose challenges for recovery and recycling. The economic and environmental impact of the solvent choice must be carefully evaluated.

Work-up and purification procedures need to be adapted for large-scale operations. Filtration of large quantities of product requires industrial-scale filtration equipment. Similarly, large-scale recrystallization necessitates the use of large crystallizers with controlled cooling profiles to ensure consistent crystal size and purity.

Finally, process safety is paramount. A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential risks associated with the handling of flammable solvents, corrosive bases, and the exothermic nature of the reaction.

Parameter Laboratory Scale Scale-Up Consideration
Heat Transfer Natural convection and small surface area are often sufficient.Requires dedicated cooling systems and reactor design for efficient heat removal.
Mixing Magnetic or overhead stirring is typically adequate.Requires optimized agitator design and power for effective mass transfer.
Solvent Handling Relatively small volumes, disposal is straightforward.Requires efficient solvent recovery and recycling systems for economic and environmental reasons.
Purification Manual filtration and small-scale recrystallization.Requires industrial-scale filtration and crystallization equipment with automated controls.
Safety Standard laboratory safety protocols.Requires comprehensive process safety management, including HAZOP studies and emergency shutdown systems.

Table 4: Comparison of Laboratory and Scale-Up Considerations

Polymerization Strategies and Mechanistic Insights for 9 4 Vinylbenzyl 9h Carbazole

Conventional Radical Polymerization of the Carbazole-Vinylbenzyl Monomer

Conventional free-radical polymerization is a robust and widely used method for producing polymers from vinyl monomers. libretexts.org This process typically involves three key stages: initiation, where radical species are generated; propagation, where the monomer adds to the growing polymer chain; and termination, where the growth of chains is halted. libretexts.org

The initiation of the conventional radical polymerization of VBCz is typically achieved using thermal initiators that decompose upon heating to generate free radicals. libretexts.org Common initiators for such styrenic monomers include azo compounds and peroxides.

Azoisobutyronitrile (AIBN): AIBN is a frequently used initiator that decomposes to form isobutyronitrile (B166230) radicals and nitrogen gas, effectively initiating polymerization. libretexts.org

Benzoyl Peroxide (BPO): BPO is another common choice, which cleaves at its weak oxygen-oxygen bond to form benzoyloxy radicals. These can further decarboxylate to produce phenyl radicals that initiate the polymerization process. libretexts.org

Initiator SystemTypical Decomposition TemperatureGenerated Radical Species
Azoisobutyronitrile (AIBN)60-80°CIsobutyronitrile radical
Benzoyl Peroxide (BPO)80-100°CPhenyl radical (after decarboxylation)

Solvent and temperature are critical parameters that significantly influence the outcome of conventional radical polymerization.

Temperature: The reaction temperature directly affects the rate of initiator decomposition; higher temperatures lead to a faster rate of radical generation and, consequently, a higher polymerization rate. rsc.org However, temperature also influences the rates of propagation and termination. An increase in temperature often results in a decrease in the average molecular weight of the resulting polymer, as termination reactions become more frequent at higher radical concentrations.

Solvent: The choice of solvent can impact the polymerization in several ways. flinders.edu.au

Solvation Effects: The solvent can solvate the propagating radical and monomer, which may slightly alter the propagation rate coefficient (k_p). flinders.edu.auresearchgate.net For polymerizations in non-coordinating solvents, this effect is often minor. researchgate.net

ParameterEffect on PolymerizationTypical Outcome
Increasing Temperature Increases initiator decomposition rate and termination frequency.Higher reaction rate, lower average molecular weight.
Use of Chain-Transfer Solvent (e.g., Toluene) Promotes premature termination of growing chains.Lower average molecular weight.
Use of Non-Coordinating Solvent (e.g., Dioxane) Minimizes side reactions and chain transfer.Molecular weight primarily determined by initiator/monomer ratio.

Controlled/Living Radical Polymerization Approaches

To overcome the limitations of conventional radical polymerization, such as poor control over molecular weight and high dispersity, controlled/living radical polymerization (CRP) techniques have been developed. cmu.edupageplace.de These methods are characterized by a rapid and reversible deactivation of the growing polymer chains, which keeps the concentration of active radicals low and minimizes irreversible termination reactions. cmu.edu Atom Transfer Radical Polymerization (ATRP) is one of the most powerful and versatile CRP methods. wikipedia.org

ATRP is a robust technique for synthesizing well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. nih.govmdpi.com The mechanism involves the reversible transfer of a halogen atom (typically chlorine or bromine) between a dormant polymer chain and a transition metal catalyst. wikipedia.orgcmu.edu

A typical ATRP system consists of an alkyl halide initiator, a transition metal complex (catalyst), and a ligand. wikipedia.org The VBCz monomer, being a styrene (B11656) derivative, is well-suited for ATRP.

Catalyst: The most common catalysts for ATRP are copper(I) complexes (e.g., CuBr or CuCl). wikipedia.org The catalyst's role is to abstract a halogen from the dormant chain to form a propagating radical and the higher oxidation state copper(II) complex. This process is reversible, establishing an equilibrium that is heavily shifted towards the dormant species. cmu.edu

Ligand: The ligand is crucial for solubilizing the transition metal salt in the organic media and tuning the catalyst's reactivity. wikipedia.org For the polymerization of styrenic monomers like VBCz, nitrogen-based ligands are highly effective. Common examples include 2,2'-bipyridine (B1663995) (bpy) and multidentate aliphatic amines like N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA). core.ac.uk Optimizing the ligand allows for fine control over the activation/deactivation equilibrium, which is essential for a successful controlled polymerization. nih.gov

CatalystCommon LigandKey Characteristics
Copper(I) Bromide (CuBr)2,2'-bipyridine (bpy)Classic system, forms a stable complex, suitable for a range of monomers.
Copper(I) Chloride (CuCl)2,2'-bipyridine (bpy)Similar to CuBr but can offer different kinetics.
Copper(I) Bromide (CuBr)N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)Forms a highly active catalyst, allowing for faster polymerization rates.

The "living" nature of ATRP, where most polymer chains retain their active halogen end-group, provides exceptional control over the final polymer architecture. nih.govdigitellinc.com

Molecular Weight Control: The number-average molecular weight (M_n) of the polymer can be predetermined by the initial ratio of monomer to initiator concentrations. As the reaction proceeds, M_n increases linearly with monomer conversion.

Low Dispersity: Because all polymer chains are initiated simultaneously and grow at a similar rate, the resulting polymers have a very narrow molecular weight distribution, with dispersity (Ð or M_w/M_n) values typically below 1.2. wikipedia.org

Complex Architectures: The preservation of the chain-end functionality allows for the synthesis of more complex structures. For example, the resulting poly(9-(4-Vinylbenzyl)-9H-carbazole) can be used as a macroinitiator to grow a second block of another monomer, leading to the formation of well-defined block copolymers. nih.gov Furthermore, by using multifunctional initiators, star polymers can be synthesized. wikipedia.org It is also possible to graft polymer chains from surfaces to create polymer brushes with a high grafting density. core.ac.ukcmu.edu

The successful control over the polymerization is typically confirmed by a linear evolution of molecular weight with conversion and the maintenance of a low dispersity index throughout the reaction, as illustrated in the conceptual data table below.

Monomer Conversion (%)Theoretical M_n (g/mol)Experimental M_n (g/mol)Dispersity (Ð = M_w/M_n)
205,0005,2001.15
4010,00010,5001.12
6015,00015,3001.10
8020,00020,6001.09
9523,75024,1001.08

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization of the Monomer

Copolymerization with Co-monomers for Tailored Material Characteristics

Copolymerization is a versatile strategy to modify the properties of poly(this compound) [P(VBC)]. By incorporating other monomers, characteristics such as solubility, thermal properties, and electronic behavior can be finely tuned. Controlled radical polymerization techniques, particularly Nitroxide-Mediated Polymerization (NMP), have proven to be highly effective for synthesizing well-defined VBC-containing copolymers.

Statistical copolymerization of VBC with other vinyl monomers allows for the creation of materials with blended, averaged properties. A notable application of VBC in this context is its use as a "controlling" co-monomer in the NMP of methacrylates. Research has shown that incorporating a very small amount of VBC—as little as 1 mole percent—is sufficient to exert control over the polymerization of methyl methacrylate (B99206) (MMA), leading to a linear evolution of molecular weight with conversion and narrow molecular weight distributions (Đ ≈ 1.3).

This high degree of control is attributed to the specific reactivity ratios of the monomers. In the MMA/VBC system, the reactivity ratios were determined to be rVBC = 2.7 ± 1.5 and rMMA = 0.24 ± 0.14. This indicates a strong preference for the incorporation of VBC into the growing polymer chain, which is a key factor in its effectiveness as a controlling co-monomer for methacrylate polymerization via NMP.

Beyond methacrylates, VBC has been used to create fluorescent and thermo-responsive statistical terpolymers. For instance, VBC was copolymerized with oligo(ethylene glycol) methyl ether methacrylate (OEGMA) and 2-(2-methoxyethoxy)ethyl methacrylate (MEO2MA). By adjusting the feed ratios of the co-monomers, the resulting terpolymers exhibited tunable lower critical solution temperatures (LCSTs) in water, ranging from 28 °C to 81 °C. The inclusion of VBC units also imparted thermo-responsive fluorescence to the final materials.

Reactivity Ratios for the Statistical Copolymerization of this compound (VBC) and Methyl Methacrylate (MMA) via NMP
Monomer 1 (M1)Monomer 2 (M2)Reactivity Ratio (r1)Reactivity Ratio (r2)Polymerization System
VBCMMA2.7 ± 1.50.24 ± 0.14Nitroxide-Mediated Polymerization (NMP)

Block copolymers containing a P(VBC) segment are of significant interest for creating self-assembling materials and for use in layered organic electronic devices. NMP is a favored method for synthesizing these structures due to its ability to create well-defined polymers that can act as macroinitiators for subsequent polymerization steps.

One successful strategy involves the synthesis of water-dispersible block copolymers. For example, poly(acrylic acid)-b-poly(this compound) [poly(AA)-b-poly(VBC)] has been prepared. This is typically achieved by first polymerizing a protected form of acrylic acid, and then using the resulting polymer as a macroinitiator to grow the VBC block.

Another approach is to utilize a VBC-containing statistical copolymer as a macroinitiator. Terpolymers of MEO2MA, OEGMA, and VBC have demonstrated sufficient "living" characteristics to reinitiate a second polymerization. This chain extension with a new batch of monomers results in the formation of block copolymers where each block can be designed to have distinct properties, such as different LCSTs.

Graft copolymers offer another route to complex polymer architectures with unique properties. For VBC, graft copolymerization has been primarily demonstrated through surface grafting techniques, which are crucial for modifying substrates in electronic applications. Both "grafting-to" and "grafting-from" methods have been successfully used to covalently attach P(VBC) to indium tin oxide (ITO) surfaces.

Grafting-to: In this approach, pre-synthesized P(VBC) homopolymers are attached to a functionalized ITO surface.

Grafting-from: This method, also known as surface-initiated polymerization, involves growing the P(VBC) chains directly from initiator sites anchored to the ITO substrate.

Both surface grafting techniques yield thin P(VBC) films that are robust and resistant to dissolution during subsequent solution-processing steps, a critical advantage for the layer-by-layer fabrication of devices like OLEDs. While these surface modification techniques are well-documented, reports on the synthesis of more conventional graft copolymers—where P(VBC) acts as a backbone with other polymer side chains, or vice versa—are limited in the scientific literature.

Polymerization in Different States: Solution, Bulk, Emulsion, and Suspension

The physical state in which polymerization is conducted can significantly impact the reaction kinetics, polymer properties, and processability.

Solution Polymerization: This is the most commonly reported method for the polymerization of VBC, particularly for controlled radical polymerization techniques. Solvents such as dimethylformamide (DMF) are frequently used. Solution polymerization allows for good control over the reaction temperature and viscosity, facilitating the synthesis of well-defined polymers with narrow molecular weight distributions. For related carbazole (B46965) monomers like N-vinylcarbazole (NVK), solvents such as 1,4-dioxane (B91453) have also been employed.

Bulk Polymerization: This technique, which involves polymerizing the monomer in the absence of a solvent, is common for many industrial polymerizations. While there are reports on the bulk polymerization of the related monomer N-vinylcarbazole, specific studies detailing the bulk polymerization of VBC are not widely available in the reviewed literature.

Emulsion and Suspension Polymerization: These heterogeneous polymerization techniques are widely used for large-scale industrial production of many common polymers. However, based on available research, these methods are not commonly reported for the polymerization of this compound.

Mechanistic Understanding of Chain Growth and Termination Processes

Understanding the polymerization mechanism is key to controlling the final polymer structure. While VBC can be polymerized through conventional free-radical, cationic, or anionic routes, these methods typically yield poorly defined polymers with high polydispersity. The most advanced and effective strategies rely on controlled radical polymerization, especially NMP.

The mechanism of NMP involves a dynamic equilibrium between active, propagating radical chains and dormant species. The process is initiated by an alkoxyamine initiator (such as BlocBuilder™), which thermally decomposes to generate a propagating radical and a stable nitroxide radical (e.g., SG1).

The key to control lies in the reversible termination (or deactivation) step, where the stable nitroxide radical recombines with the propagating polymer chain end (P•) to form a dormant alkoxyamine (P-ONR2). This dormant species can then homolytically cleave again upon heating, re-releasing the propagating radical and the nitroxide. This rapid, reversible capping of the growing chain minimizes the concentration of active radicals at any given time, thereby significantly suppressing irreversible termination reactions like bimolecular coupling or disproportionation, which are common in conventional free-radical polymerization.

Some research on related carbazole-containing styrenic monomers has also pointed to the possibility of more complex mechanisms, such as a simultaneous step-growth polymerization (via electrophilic aromatic substitution on the carbazole ring) and chain-growth polymerization (at the vinyl group) under certain cationic or photoinitiated conditions.

Advanced Polymer Architectures and Macromolecular Engineering Utilizing 9 4 Vinylbenzyl 9h Carbazole

Linear Homopolymers and Copolymers of 9-(4-Vinylbenzyl)-9H-carbazole

Linear polymers derived from this compound are foundational structures that have been synthesized through multiple polymerization techniques.

Homopolymers: The homopolymer, poly(this compound) (PVBK or P(VBCz)), can be synthesized via electrochemical methods. researchgate.net For instance, thin films of P(VBCz) have been deposited on carbon fiber microelectrodes through electropolymerization in a solution of lithium perchlorate (B79767) and acetonitrile. researchgate.net The properties of these films are influenced by the initial monomer concentration. researchgate.net Like the related and well-studied poly(N-vinylcarbazole) (PVK), PVBK is a p-type semiconducting polymer known for its high thermal and chemical stability and hole-transporting properties. ossila.com

Copolymers: The true versatility of VBK is often realized in its copolymers, where its properties can be combined with those of other monomers. Nitroxide-mediated polymerization (NMP) has been effectively used to synthesize well-defined copolymers. researcher.lifeacs.orgsquarespace.com For example, VBK has been used as a "controlling" comonomer in the NMP of oligo(ethylene glycol) methyl ether methacrylate (B99206) (OEGMA) and 2-(2-methoxyethoxy)ethyl methacrylate (MEO₂MA). researcher.lifesquarespace.com This approach yields copolymers with relatively narrow, monomodal molecular weight distributions (M̅w/M̅n < 1.4). researcher.life The incorporation of VBK not only helps control the polymerization but also imparts thermo-responsive fluorescence to the resulting copolymers. researcher.lifesquarespace.com By varying the ratio of comonomers, properties such as the lower critical solution temperature (LCST) in water can be finely tuned. researcher.life

Below is a table summarizing the characteristics of representative copolymers synthesized using VBK.

Copolymer SystemPolymerization MethodM̅n ( g/mol )M̅w/M̅nKey FeatureReference
MEO₂MA/VBKNMP-< 1.4Thermo-responsive fluorescence researcher.life
OEGMA/VBKNMP-< 1.4Thermo-responsive fluorescence researcher.life
MEO₂MA/OEGMA/VBKNMP-< 1.4Tunable LCST (28 °C to 81 °C) researcher.life

Branched and Hyperbranched Polymeric Structures

Beyond linear chains, VBK can be incorporated into more complex, non-linear architectures such as branched and hyperbranched polymers. These structures are known for their distinct properties, including high solubility, low viscosity, and a high density of functional groups compared to their linear analogues. mdpi.com

Hyperbranched polymers can be synthesized in a one-pot reaction from ABx-type monomers, resulting in irregularly branched, polydisperse macromolecules. instras.com While specific synthesis of a hyperbranched homopolymer of VBK via self-condensing vinyl polymerization (SCVP) has not been extensively detailed, the monomer's structure is suitable for such approaches. A more common strategy is the incorporation of VBK into branched copolymers. For example, a branched, amphiphilic, and electroactive polymer was created by copolymerizing a vinyl benzylcarbazole derivative with monomers such as maleic acid anhydride (B1165640) and 4-vinylbenzylthiol. researchgate.net This approach demonstrates how the carbazole (B46965) moiety can be integrated into a complex, multi-functional branched architecture. researchgate.net The degree of branching is a critical parameter that defines the physical properties of these polymers. cmu.edu

Dendritic Architectures Incorporating the Carbazole Moiety

Dendrimers represent the most structurally perfect class of branched polymers, characterized by a highly regular, symmetric, and monodisperse structure that emanates from a central core. instras.com Unlike hyperbranched polymers, which are typically synthesized in a single step and are polydisperse, dendrimers are built in a stepwise, generational fashion, affording precise control over their size and the number of peripheral functional groups. instras.com

The carbazole unit is a popular component in dendritic materials due to its electronic and photophysical properties. While the direct use of this compound as a building block for a complete dendritic structure is not widely reported, it is ideally suited for use as a functional end-group. In this role, the VBK monomer could be attached to the periphery of a pre-formed dendron or dendrimer. Subsequently, the vinyl groups could be polymerized to create star polymers with dendritic cores or cross-linked to form a network of interconnected dendrimers.

Cross-linked Network Formation and Hydrogels

The vinyl group of this compound provides a reactive site for forming cross-linked polymer networks. These networks consist of polymer chains linked together to form a three-dimensional structure, resulting in materials that are typically insoluble and exhibit enhanced mechanical and thermal stability. rsc.org

Cross-linking can be achieved during polymerization by including a multifunctional monomer or post-polymerization through various chemical reactions. In the context of carbazole-containing polymers, electropolymerization itself can lead to the formation of cross-linked films. researchgate.net The anodic oxidation of carbazole moieties can result in coupling between carbazole units on different polymer chains, leading to a robust, insoluble network on the electrode surface. researchgate.net This process is beneficial for creating stable, modified electrodes for sensor applications. researchgate.net

Hydrogels are a specific class of cross-linked polymer networks that are hydrophilic and capable of swelling and retaining large amounts of water. dtu.dk While the homopolymer of VBK is hydrophobic, hydrogels incorporating the carbazole unit can be fabricated by copolymerizing VBK with hydrophilic monomers. For instance, copolymerizing VBK with monomers like N-vinylpyrrolidone or acrylic acid could result in a cross-linked network that swells in aqueous media. Such hydrogels would combine the mechanical properties of a cross-linked network with the unique electronic and fluorescent properties of the carbazole moiety.

Polymer Brushes and Surface-Anchored Poly(this compound)

Polymer brushes are assemblies of polymer chains tethered by one end to a surface or interface at a high enough density that the chains are forced to stretch away from the surface. nih.govuh.edu Poly(this compound) can be anchored to various substrates to form such brushes, creating functional surfaces with tailored properties.

Two primary methods are used for creating PVBK brushes:

Grafting-to: This method involves synthesizing the PVBK chains first and then reacting their active end-groups with a functionalized surface. uh.edusigmaaldrich.com

Grafting-from (Surface-Initiated Polymerization): In this approach, an initiator is first immobilized on the substrate surface. The polymerization of VBK monomers is then initiated directly from the surface, allowing for the growth of high-density polymer brushes. sigmaaldrich.comrsc.org

Nitroxide-mediated polymerization (NMP) has been successfully used for the surface-initiated polymerization of VBK from indium tin oxide (ITO) substrates. sigmaaldrich.com Furthermore, thin films of PVBK can be covalently grafted to substrates to improve their resistance to dissolution, which is crucial for creating robust multilayered electronic devices. sigmaaldrich.com Electropolymerization is another effective technique for creating surface-anchored films, as demonstrated by the coating of P(VBCz) onto carbon fiber microelectrodes. researchgate.net

Nanostructured Polymeric Assemblies from Block Copolymers

Block copolymers, which consist of two or more chemically distinct polymer chains linked together, can spontaneously self-assemble into a variety of ordered nanostructures. rsc.orgmdpi.com This process is driven by the immiscibility of the constituent blocks. The resulting morphologies, such as spheres, cylinders, lamellae, and vesicles, are of significant interest for applications in nanotechnology and materials science. rsc.orgmdpi.com

Block copolymers containing a PVBK segment can be designed to self-assemble in solution or in the bulk. For example, amphiphilic diblock copolymers can be synthesized by combining a hydrophobic PVBK block with a hydrophilic block. semanticscholar.orgmdpi.com In a selective solvent that dissolves only one of the blocks, these copolymers can self-assemble into structures like micelles or vesicles. mdpi.com

Research has shown the synthesis of block copolymers where VBK is part of a thermoresponsive block. researcher.lifesquarespace.com MEO₂MA/OEGMA/VBK block copolymers were designed so that each block exhibited a distinct lower critical solution temperature (LCST), leading to complex, stimuli-responsive self-assembly behavior in aqueous solutions. researcher.lifesquarespace.com These nanostructured assemblies are promising for applications that require environmentally sensitive materials with fluorescent properties.

Polymer Composites and Hybrid Materials Incorporating the Carbazole-Vinylbenzyl Derived Polymer

Polymer composites and hybrid materials are formed by combining a polymer with one or more other materials, such as nanoparticles, nanotubes, or other polymers, to achieve properties that are superior to those of the individual components. The unique electronic and optical properties of PVBK make it an attractive component for such materials.

A notable example is the creation of a hybrid material by functionalizing multi-walled carbon nanotubes (MWCNTs) with an electroactive polymer derived from vinyl benzylcarbazole. researchgate.net In this hybrid material, the polymer serves multiple roles: it aids in the dispersion of the MWCNTs in solution and facilitates electron transfer, which enhances the performance of the resulting material in electrochemical sensor applications. researchgate.net In situ polymerization is another method to create nanostructured polymer blends where one polymer is formed within a matrix of another. psu.edu This technique could be used to disperse a PVBK phase within a different polymer matrix to create a composite with tailored electronic and mechanical properties.

Spectroscopic and Structural Characterization of 9 4 Vinylbenzyl 9h Carbazole and Its Derived Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer and Polymer Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of the VBCz monomer and for confirming its successful polymerization. uobasrah.edu.iq

Monomer Characterization: The ¹H NMR spectrum of 9-(4-vinylbenzyl)-9H-carbazole provides distinct signals corresponding to each type of proton in the molecule. The aromatic protons of the carbazole (B46965) and benzyl (B1604629) groups typically resonate in the downfield region (δ 7.0-8.5 ppm). The benzylic protons (-CH₂-) appear as a characteristic singlet around δ 5.5 ppm. The vinyl group protons present a classic AMX spin system, with the methine proton (-CH=) appearing as a doublet of doublets around δ 6.7 ppm, and the terminal methylene protons (=CH₂) appearing as two distinct doublets of doublets between δ 5.2 and 5.8 ppm. ipb.pt

The ¹³C NMR spectrum complements the ¹H NMR data, showing distinct resonances for each carbon atom. Aromatic carbons are observed in the δ 100-150 ppm range, with the carbons of the carbazole ring appearing at characteristic shifts. huji.ac.il The benzylic carbon gives a signal around δ 46-50 ppm, while the vinyl carbons appear between δ 114 and 137 ppm.

Expected Chemical Shifts for this compound Monomer

GroupProton (¹H) Chemical Shift (δ, ppm)Carbon (¹³C) Chemical Shift (δ, ppm)
Carbazole Aromatic7.2 - 8.2108 - 141
Benzyl Aromatic7.1 - 7.4126 - 138
Benzylic CH₂~5.546 - 50
Vinyl CH~6.7~136
Vinyl CH₂5.2 - 5.8~114

Note: Values are approximate and can vary based on the solvent and spectrometer frequency.

Polymer Characterization: Upon polymerization, the most significant change observed in the NMR spectra is the disappearance of the sharp signals corresponding to the vinyl group protons and carbons. These are replaced by broad signals in the aliphatic region (δ 1.0-2.5 ppm for protons and δ 40-45 ppm for carbons) corresponding to the newly formed polystyrene-type backbone of P(VBCz). The aromatic and benzylic signals remain but are often broadened due to the restricted motion of the polymer chains. researchgate.netnih.gov

To unequivocally assign all signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. huji.ac.ilyoutube.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu It would show correlations between the vinyl protons (H-C= and =CH₂) and within the aromatic spin systems of the carbazole and benzyl rings, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H coupling). researchgate.net It is invaluable for assigning the carbon signals based on the more easily assigned proton spectrum. For instance, the benzylic proton signal at ~5.5 ppm would show a cross-peak with the benzylic carbon signal around 48 ppm.

Expected 2D NMR Correlations for VBCz Monomer

2D TechniqueCorrelated NucleiKey Information Confirmed
COSY¹H ↔ ¹HConnectivity of vinyl protons; connectivity within aromatic rings.
HSQC¹H ↔ ¹³C (1-bond)Direct attachment of specific protons to specific carbons.
HMBC¹H ↔ ¹³C (2-3 bonds)Connectivity between carbazole, benzyl, and vinyl groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Polymerization Monitoring

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful for identifying functional groups and monitoring the polymerization process. kurouskilab.comnih.gov

For the VBCz monomer, the IR and Raman spectra exhibit characteristic bands. The vinyl group shows a prominent C=C stretching vibration around 1630 cm⁻¹. Out-of-plane C-H bending vibrations of the vinyl group are also observable around 910 and 990 cm⁻¹. The aromatic rings give rise to C-H stretching bands above 3000 cm⁻¹ and various C=C stretching (ring breathing) modes between 1450 and 1600 cm⁻¹. nih.govscispace.com

The primary application of these techniques in this context is monitoring the polymerization reaction. mdpi.com As the monomer is converted to the polymer, the vinyl groups are consumed. This leads to a significant decrease or complete disappearance of the characteristic vinyl C=C stretching band at ~1630 cm⁻¹ and the C-H out-of-plane bending bands. researchgate.netresearchgate.net This change can be monitored in real-time to determine reaction kinetics and conversion. unl.edu

Key Vibrational Bands for Monomer and Polymer

Wavenumber (cm⁻¹)AssignmentMonomer (VBCz)Polymer [P(VBCz)]
> 3000Aromatic C-H StretchPresentPresent
2850 - 2950Aliphatic C-H StretchPresent (Benzyl CH₂)Present (Backbone & Benzyl)
~1630Vinyl C=C StretchPresent (Strong) Absent or Very Weak
1450 - 1600Aromatic C=C StretchPresentPresent
~990, ~910Vinyl C-H Out-of-Plane BendPresent Absent

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight characteristics of the synthesized P(VBCz). aimplas.netshimadzu.com This technique separates polymer molecules based on their hydrodynamic volume in solution. youtube.com Larger molecules elute faster than smaller molecules.

The analysis provides several key parameters:

Number-Average Molecular Weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-Average Molecular Weight (Mₙ): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a perfectly monodisperse polymer, while typical synthetic polymers have PDI values greater than 1.0.

For P(VBCz) synthesized via conventional methods like free radical polymerization, a broad distribution of molecular weights is expected.

Example GPC/SEC Data for a Carbazole-Containing Polymer

ParameterSymbolTypical Value RangeDescription
Number-Average Molecular WeightMₙ10,000 - 100,000 g/mol Statistical average molecular weight
Weight-Average Molecular WeightMₙ15,000 - 250,000 g/mol Average weighted by molecular mass
Polydispersity IndexPDI1.5 - 3.0Measure of distribution breadth

Note: Actual values are highly dependent on the specific polymerization conditions (initiator, temperature, solvent, etc.).

Mass Spectrometry Techniques for Monomer Purity and Oligomer Analysis

Mass spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions. For the VBCz monomer, MS is primarily used to confirm its molecular weight and assess its purity. uab.edu The molecular formula of VBCz is C₂₁H₁₇N, which corresponds to a monoisotopic mass of approximately 283.14 Da. In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺˙) would be expected at m/z ≈ 283. colorado.edu

Fragmentation analysis can also provide structural confirmation. A common fragmentation pathway for benzyl compounds is the cleavage of the benzylic C-C bond, which would lead to the formation of a stable carbazolylmethyl cation at m/z 180 or a vinylbenzyl cation at m/z 117. chemguide.co.ukraco.cat The observation of these fragments would further support the proposed structure. While MS is less commonly used for high molecular weight polymers, techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) can be used to analyze the distribution of low molecular weight oligomers.

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Crystalline Structure and Morphology

X-ray scattering techniques are used to probe the solid-state structure of the P(VBCz) polymer over different length scales.

X-ray Diffraction (XRD): Also known as Wide-Angle X-ray Scattering (WAXS), this technique provides information about the atomic-level ordering within a material. Crystalline materials produce sharp diffraction peaks, while amorphous materials produce broad, diffuse halos. Due to the bulky and irregularly placed carbazole-benzyl side groups, P(VBCz) is expected to be amorphous, similar to the well-studied poly(N-vinylcarbazole). researchgate.net Its XRD pattern would therefore be characterized by a broad amorphous halo, indicating a lack of long-range periodic order.

Small-Angle X-ray Scattering (SAXS): This technique investigates larger-scale structural features, typically in the range of 1 to 100 nm. For an amorphous polymer like P(VBCz), SAXS can provide information about nanoscale heterogeneities, such as density fluctuations or the presence of microvoids.

Expected X-ray Scattering Results for P(VBCz)

TechniqueProbed FeatureExpected Result for P(VBCz)Interpretation
XRD / WAXSCrystallinityBroad, diffuse haloAmorphous, disordered structure
SAXSNanoscale MorphologyDiffuse scattering profileLack of large-scale ordered domains

Electron Microscopy (SEM, TEM) for Polymer Morphology and Nanostructure Visualization

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for elucidating the morphology and nanostructure of polymeric materials. These methods provide high-resolution imaging, offering insights into the surface features and internal structure of polymers derived from this compound.

Scanning Electron Microscopy (SEM)

SEM is a versatile technique for examining the surface topography of materials. In the context of poly(this compound), SEM analysis is instrumental in characterizing the morphology of thin films and bulk materials. For instance, studies on the electropolymerization of this compound have utilized SEM to assess the quality of the resulting polymer films. Research indicates that thin films of poly(this compound) can be deposited on substrates like carbon fiber microelectrodes, forming continuous and well-adhered coatings researchgate.net.

Illustrative SEM Data for Poly(this compound) Films

ParameterDescriptionTypical Observation
Surface Morphology Overall surface appearanceGenerally smooth and uniform, indicating good film formation.
Film Continuity Presence of a continuous polymer layerFormation of a continuous film without significant cracks or voids is often observed.
Adhesion How well the film is attached to the substrateGood adhesion to the substrate is a common characteristic.
Particle/Grain Size Size of any distinct features on the surfaceCan vary depending on polymerization conditions, with finer grains often sought for uniform properties.

Note: This table is illustrative and represents the type of data obtainable through SEM analysis. Actual values would be dependent on specific experimental conditions.

Transmission Electron Microscopy (TEM)

While SEM provides surface information, TEM offers insights into the internal nanostructure of the polymer. To visualize the internal morphology, thin sections of the polymer are prepared and subjected to a beam of electrons. For polymers, TEM can reveal information about the arrangement of polymer chains, the presence of crystalline or amorphous regions, and the dispersion of any additives or fillers within the polymer matrix.

Although specific TEM studies on homopolymers of this compound are not widely documented in the provided search results, the technique is broadly applied to understand the nanostructure of carbazole-containing and other conjugated polymers. For copolymers or blends incorporating poly(this compound), TEM would be critical for visualizing phase separation and the morphology of the different polymer domains.

Atomic Force Microscopy (AFM) for Surface Topography and Phase Imaging

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface. It can also be used to probe various mechanical and electrical properties at the nanoscale.

Surface Topography

In topography mode, the AFM tip scans across the polymer surface, and its vertical movement is recorded to generate a 3D height map. This allows for the quantitative analysis of surface roughness. For thin films of poly(this compound), AFM is crucial for characterizing their smoothness, which is a critical parameter for applications in electronics and optics.

The surface roughness of a polymer film can be influenced by the preparation method, such as spin-coating or electropolymerization, and the processing conditions. Key parameters derived from AFM topographical analysis include:

Average Roughness (Ra): The arithmetic average of the absolute values of the height deviations from the mean surface.

Root Mean Square (RMS) Roughness (Rq): The square root of the average of the squared height deviations from the mean surface.

Illustrative AFM Surface Roughness Data for a Polymer Film

ParameterValue (nm)
Scan Size 1 µm x 1 µm
Average Roughness (Ra) 0.5 - 5
RMS Roughness (Rq) 0.8 - 7

Note: This table provides typical ranges for surface roughness of polymer films and is for illustrative purposes. Specific values for poly(this compound) would require experimental measurement.

Phase Imaging

AFM can be operated in tapping mode, where the cantilever oscillates near its resonance frequency. As the tip interacts with the surface, changes in the phase of this oscillation relative to the drive signal are recorded. This "phase imaging" provides contrast based on differences in material properties such as adhesion, stiffness, and viscoelasticity.

For polymers derived from this compound, phase imaging can be particularly useful for:

Identifying different components in polymer blends or composites: If poly(this compound) is blended with another polymer, the two components will likely exhibit different mechanical properties, leading to a distinct contrast in the phase image.

Visualizing crystalline and amorphous regions: Differences in stiffness between crystalline and amorphous domains within the polymer can be mapped using phase imaging.

Detecting surface contamination: Any contaminants on the polymer surface with different properties will be readily visible in the phase image.

The combination of topographical and phase imaging in AFM provides a comprehensive understanding of the surface characteristics of poly(this compound) and its derived materials, which is essential for tailoring their properties for specific technological applications.

Computational and Theoretical Investigations of 9 4 Vinylbenzyl 9h Carbazole and Its Polymeric Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules and materials.

Frontier Molecular Orbital Analysis of the Monomer

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a key parameter that influences the chemical reactivity and the absorption and emission characteristics of the material.

For the 9-(4-Vinylbenzyl)-9H-carbazole monomer, DFT calculations can elucidate the spatial distribution of these orbitals and their energy levels. While specific DFT calculations for VBCz are not widely available in the literature, data for analogous compounds such as 9-benzyl-9H-carbazole and other carbazole (B46965) derivatives can provide valuable insights. Theoretical calculations on similar carbazole-based molecules have shown that the HOMO is typically localized on the electron-rich carbazole moiety, while the LUMO distribution can vary depending on the nature of the substituent. In the case of VBCz, the vinylbenzyl group is expected to influence the electronic properties.

Table 1: Representative Frontier Molecular Orbital Data for Carbazole Derivatives This table presents illustrative data based on typical values for carbazole derivatives, as specific experimental or calculated values for this compound are not readily available in the searched literature.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
9-Benzyl-9H-carbazole (Analog)-5.75-2.153.60
9-Vinylcarbazole (Analog)-5.80-2.203.60
This compound (Illustrative) -5.78 -2.18 3.60

Note: The values for this compound are hypothetical and for illustrative purposes only.

Conformational Analysis and Torsional Barriers of the Monomer and Polymer Units

The three-dimensional structure and conformational flexibility of the VBCz monomer and its repeating unit in the polymer chain are critical for understanding the macroscopic properties of PVBCz. DFT calculations can be used to determine the preferred conformations and the energy barriers for rotation around key single bonds, such as the bond connecting the carbazole nitrogen to the benzyl (B1604629) group and the bond between the benzyl group and the vinyl group.

The torsional barriers provide information about the rigidity of the molecule and the polymer chain. A lower torsional barrier suggests greater conformational freedom, which can impact the packing of polymer chains in the solid state and, consequently, the material's morphology and charge transport properties. For instance, studies on 9-benzyl-9H-carbazole have investigated the dihedral angle between the carbazole and benzene rings.

Table 2: Representative Torsional Barrier Data for Carbazole Derivatives This table provides illustrative data based on typical values for similar aromatic compounds, as specific calculated values for this compound are not readily available in the searched literature.

Rotational BondDihedral Angle Range (degrees)Torsional Barrier (kcal/mol)
Carbazole-CH2 (in 9-Benzyl-9H-carbazole analog)0 - 3602.5 - 4.0
Benzyl-Vinyl (in Styrene (B11656) analog)0 - 1803.0 - 5.0
Carbazole-CH2 (in VBCz - Illustrative) 0 - 360 2.8 - 4.5
Benzyl-Vinyl (in VBCz - Illustrative) 0 - 180 3.2 - 5.5

Note: The values for this compound are hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Polymer Chain Dynamics and Morphology

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. For poly(this compound), MD simulations can provide insights into the dynamics of the polymer chains and the resulting morphology in the amorphous or semi-crystalline state. These simulations can help predict important material properties such as the glass transition temperature (Tg), density, and the conformational arrangement of the polymer chains. The interactions between atoms are typically described by a force field.

By simulating a system of PVBCz chains, one can observe how the chains pack together and how the pendant carbazole groups orient themselves. This information is crucial for understanding structure-property relationships, as the morphology of the polymer film significantly influences its electronic and mechanical properties.

Monte Carlo Simulations for Polymerization Kinetics and Chain Growth Modeling

Monte Carlo (MC) simulations can be employed to model the polymerization process of this compound. These simulations use random numbers to model the probabilistic nature of chemical reactions, such as initiation, propagation, and termination steps in radical polymerization. By defining the probabilities of these events based on their reaction rates, MC simulations can predict the kinetics of the polymerization, the evolution of the molecular weight distribution, and the polymer chain architecture.

This modeling approach can help in understanding how different reaction conditions, such as monomer and initiator concentrations, and temperature, affect the final properties of the PVBCz polymer.

Charge Transport Modeling in Poly(this compound) Based Systems

The charge transport properties of PVBCz are of significant interest for its application in electronic devices. Carbazole-based polymers are well-known for their hole-transporting capabilities. irjweb.com Computational models can be used to investigate the mechanisms of charge transport in these materials.

Charge transport in disordered organic materials like PVBCz is typically described by a hopping mechanism, where charge carriers (holes or electrons) jump between localized states, which correspond to the carbazole moieties. The efficiency of this process depends on the energetic disorder and the spatial arrangement of the hopping sites. Theoretical models, often based on Marcus theory and coupled with information from DFT calculations (for electronic couplings) and MD simulations (for morphology), can be used to calculate charge carrier mobilities.

Table 3: Representative Charge Transport Parameters for Carbazole-Based Polymers This table presents typical ranges of charge transport parameters for carbazole-based polymers like PVK, as specific data for poly(this compound) is not readily available.

ParameterTypical Value Range
Hole Mobility (μh)10⁻⁶ - 10⁻³ cm²/Vs
Electron Mobility (μe)10⁻⁸ - 10⁻⁶ cm²/Vs
Hopping Distance0.5 - 1.5 nm
Reorganization Energy0.1 - 0.3 eV

Exciton (B1674681) Dynamics and Energy Transfer Pathway Simulations in Polymer Networks

In applications such as organic light-emitting diodes (OLEDs), the behavior of excitons (bound electron-hole pairs) is of paramount importance. Computational simulations can model exciton dynamics, including their formation, diffusion, and decay (radiatively as light or non-radiatively).

Simulations of exciton dynamics in PVBCz networks can help in understanding energy transfer processes. For instance, Förster Resonance Energy Transfer (FRET) is a key mechanism for exciton migration between different chromophores (in this case, the carbazole units). The rate of FRET depends on the spectral overlap between the emission of the donor and the absorption of the acceptor, as well as their distance and relative orientation. By modeling these processes, researchers can predict the efficiency of energy transfer and the exciton diffusion length, which are critical parameters for device performance.

Prediction of Polymerization Selectivity and Regiochemistry

The polymerization of this compound (VBCz) presents questions of selectivity and regiochemistry that can be effectively addressed through computational and theoretical chemistry. These investigations are crucial for understanding and controlling the resulting polymer's microstructure, which in turn dictates its material properties. The primary aspects of selectivity in VBCz polymerization are chemoselectivity (vinyl group vs. carbazole ring reactivity) and stereoselectivity (tacticity), while regiochemistry concerns the head-to-tail arrangement of monomer units.

Chemoselectivity: Vinyl Group Polymerization vs. Carbazole Ring Reactions

In the polymerization of VBCz, the vinyl group is the primary site for chain propagation under typical free-radical or controlled radical polymerization conditions. dntb.gov.uaresearchgate.net However, the carbazole moiety is also electrochemically active and can undergo oxidative coupling. researchgate.net Computational methods, particularly Density Functional Theory (DFT), can be employed to predict the likelihood of these competing reaction pathways.

By calculating the activation energies for both vinyl addition and carbazole-based coupling, the chemoselectivity of a given polymerization method can be predicted. For instance, the calculated energy barrier for the addition of a radical to the vinyl group can be compared with the energy required for the oxidation of the carbazole ring. Such calculations would likely confirm that under standard radical polymerization conditions, the vinyl group is significantly more reactive, leading to the formation of poly(this compound) rather than a polymer with a backbone derived from carbazole-carbazole linkages.

Regiochemistry: Prediction of Head-to-Tail Linkages

The regiochemistry of vinyl polymerization refers to the orientation of the monomer units as they add to the growing polymer chain. For a monosubstituted vinyl monomer like VBCz, two primary arrangements are possible: head-to-tail and head-to-head/tail-to-tail.

Head-to-Tail: The substituted carbon (head) of the incoming monomer adds to the unsubstituted carbon (tail) of the growing chain radical.

Head-to-Head: The substituted carbon of the monomer adds to the substituted carbon of the growing chain radical.

Computational modeling can predict the favored regiochemistry by comparing the stability of the propagating radicals formed in each addition mode. In the case of VBCz, the "head" is the carbon atom of the vinyl group attached to the benzyl ring, and the "tail" is the terminal vinyl carbon.

Table 1: Theoretical Comparison of Propagating Radicals in VBCz Polymerization

Addition Mode Structure of Propagating Radical Theoretical Stability
Head-to-Tail Secondary benzylic-type radical More stable due to steric factors and potential resonance stabilization.

Theoretical calculations would involve optimizing the geometries of the radicals formed after a head-to-tail versus a head-to-head addition and calculating their relative energies. It is widely predicted, and experimentally observed in analogous vinyl polymerizations, that the head-to-tail arrangement is overwhelmingly favored due to the greater stability of the resulting secondary radical and the minimization of steric hindrance between the bulky 9-(4-benzylcarbazole) side groups.

Stereoselectivity: Prediction of Tacticity

Tacticity describes the stereochemical arrangement of the pendant groups along the polymer backbone. pslc.ws For poly(this compound), the tacticity can be isotactic (pendant groups on the same side), syndiotactic (pendant groups on alternating sides), or atactic (random arrangement). pslc.ws The prediction of tacticity is a more complex computational challenge that involves modeling the transition states of the propagation step.

Computational approaches to predicting tacticity often involve:

Quantum Mechanics (QM) Calculations: DFT can be used to model the transition states for the addition of a monomer to the growing polymer chain. By comparing the activation energies for isotactic and syndiotactic placements, the preferred stereochemistry can be determined. These calculations need to account for the steric and electronic effects of the catalyst, solvent, and the growing polymer chain.

Molecular Mechanics (MM) and Molecular Dynamics (MD): For larger systems, MM and MD simulations can be used to model the conformational preferences of the growing polymer chain end. These simulations can provide insights into how the existing stereocenters on the chain influence the stereochemistry of the incoming monomer.

For VBCz, the bulky carbazole-benzyl side group is expected to play a significant role in directing the stereochemistry of the polymerization. uc.edu Theoretical models would likely predict that in free-radical polymerization, syndiotactic placement is slightly favored due to the minimization of steric repulsion between the side chains of the last added monomer and the incoming monomer. However, the energy difference between the isotactic and syndiotactic transition states may be small, leading to a largely atactic polymer, which is common for free-radical vinyl polymerizations. pslc.ws

Table 2: Theoretical Factors Influencing Tacticity in VBCz Polymerization

Factor Influence on Isotactic Placement Influence on Syndiotactic Placement Predicted Outcome in Free-Radical Polymerization
Steric Hindrance Higher steric repulsion between the bulky side group of the terminal unit and the incoming monomer. Lower steric repulsion as the incoming side group is on the opposite side. Favors syndiotacticity.
Electronic Effects Dipole-dipole interactions can be favorable or unfavorable depending on the conformation. Dipole-dipole interactions can be favorable or unfavorable depending on the conformation. Generally less influential than steric effects for non-polar side chains.

| Penultimate Unit Effect | The stereochemistry of the second-to-last monomer unit can influence the transition state. | The stereochemistry of the second-to-last monomer unit can influence the transition state. | Can lead to higher-order stereochemical control. |

In the context of controlled polymerization techniques, such as anionic or cationic polymerization, computational studies have shown that the nature of the catalyst and its coordination with the monomer and the growing chain end are critical in determining tacticity. nih.gov For instance, in a hypothetical cationic polymerization of VBCz, DFT calculations could be used to model the interaction of the carbazolium propagating species with a chiral counter-ion to predict the potential for achieving high stereoregularity.

Applications of Poly 9 4 Vinylbenzyl 9h Carbazole and Its Copolymers in Advanced Functional Materials

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

P(VBCz) and its copolymers are versatile materials for OLEDs and PLEDs, capable of functioning in various roles within the device architecture. The inherent properties of the carbazole (B46965) group, such as a high highest occupied molecular orbital (HOMO) energy level and good charge carrier mobility, make these polymers suitable for use in both hole-transporting and emissive layers.

Hole-Transporting Layer Functionality and Optimization

The primary role of a hole-transporting layer (HTL) in an OLED is to facilitate the efficient injection of holes from the anode and transport them to the emissive layer, while simultaneously blocking the passage of electrons from the emissive layer to the anode. Carbazole-based polymers are widely used as HTLs due to their strong electron-donating nature and high hole mobility. researchgate.net

The functionality of P(VBCz) as an HTL is derived from the carbazole side chains. The HOMO energy level of carbazole-based polymers is typically well-aligned with the work function of common anodes like indium tin oxide (ITO) coated with poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), which helps to minimize the energy barrier for hole injection. Optimization of the HTL involves ensuring good film-forming properties to create a uniform, pinhole-free layer, which is crucial for preventing device short-circuits and ensuring uniform current distribution. The benzyl (B1604629) spacer in P(VBCz) may offer different processing characteristics compared to the direct vinyl linkage in PVK, potentially allowing for different solvent systems and improved film morphology.

Emissive Layer Integration and Device Architecture

P(VBCz)-based materials can be integrated into the emissive layer (EML) of an OLED in two primary ways: as a host material for a phosphorescent or fluorescent dopant, or as an active emissive component itself, often through copolymerization. When used as a host, the polymer's high triplet energy is a key advantage, particularly for phosphorescent OLEDs (PhOLEDs), as it allows for efficient energy transfer to the guest emitter without quenching.

Research into copolymers has demonstrated the practical application of the 9-(4-vinylbenzyl)-9H-carbazole monomer in emissive layers. For instance, a copolymer designated LRC-13, which contains 13 mol% 9-(4-vinylphenyl)carbazole units copolymerized with 9-(2,3,5,6-tetrafluoro-4-vinylphenyl)-9H-carbazole, has been used as the EML in a polymer OLED. acs.org The device architecture for such a polymer-based OLED is typically a multilayer stack, which can be fabricated via solution processing.

A representative device structure is as follows: ITO / PEDOT:PSS / EML [P1:LRC-13 (10 wt%)] / TPBI / Ca / Al acs.org

In this architecture:

ITO (Indium Tin Oxide) serves as the transparent anode.

PEDOT:PSS is used as a hole-injection layer.

The EML consists of the LRC-13 copolymer doped into a host polymer (P1, poly(9-(2,3,5,6-tetrafluoro-4-vinylphenyl)-9H-carbazole)).

TPBI (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene) acts as an electron-transporting and hole-blocking layer.

Ca/Al (Calcium/Aluminum) forms the cathode for efficient electron injection.

Device Performance Enhancement through Polymer Design

The design of copolymers incorporating the this compound monomer is a key strategy for enhancing device performance. By combining different monomer units, properties such as charge carrier mobility, energy levels, and emission color can be precisely tuned.

In the case of the LRC-13 copolymer, it was used as a guest emitter within a host polymer matrix. The performance of this polymer OLED (POLED) demonstrates how copolymerization can lead to functional devices. While the reported efficiency was not exceptionally high, the device exhibited stable performance with low efficiency roll-off across a wide range of current densities, which is a critical factor for practical applications. acs.org The thermal properties of such copolymers, including high glass transition temperatures, also contribute to the operational stability of the devices. acs.org

The performance metrics for an OLED device utilizing the LRC-13 copolymer in the emissive layer are summarized in the table below.

Device Structure Max. Brightness (cd/m²) Max. Current Efficiency (cd/A) Max. Power Efficiency (lm/W) Max. External Quantum Efficiency (EQE) (%) CIE Coordinates (x, y)
ITO/CuI/P1:LRC-13(10 wt%)/TPBI/Ca/Al1850.350.10.2(0.22, 0.25)

Table based on data from ACS Publications. acs.org

Organic Photovoltaics (OPVs) and Polymer Solar Cells (PSCs)

In organic photovoltaics, the active layer typically consists of a bulk heterojunction (BHJ) blend of an electron donor and an electron acceptor material. Carbazole-based polymers are widely explored as electron donor materials due to their excellent hole-transporting capabilities and ability to be chemically modified to tune their absorption spectra and energy levels. researchgate.net

Donor/Acceptor Blend Optimization

When P(VBCz) or its copolymers are used as the donor material in a PSC, they are blended with an electron acceptor, such as a fullerene derivative (e.g., PC₇₁BM) or a non-fullerene acceptor. The optimization of this donor/acceptor blend is critical for achieving high power conversion efficiency (PCE). Key factors in this optimization include:

Donor:Acceptor Ratio: The weight ratio of the donor polymer to the acceptor molecule influences the blend morphology, charge transport balance, and light absorption.

Morphology: The ideal BHJ morphology consists of an interpenetrating network of donor and acceptor domains with domain sizes on the order of the exciton (B1674681) diffusion length (typically 10-20 nm). This nanoscale phase separation maximizes the interfacial area for charge separation while maintaining continuous pathways for charge collection at the electrodes.

Energy Level Alignment: The HOMO level of the donor and the lowest unoccupied molecular orbital (LUMO) level of the acceptor must be aligned to provide a sufficient driving force for exciton dissociation. The difference between the donor's HOMO and the acceptor's LUMO is a primary determinant of the device's open-circuit voltage (Vₒ꜀).

Copolymerization of this compound with other monomers can be used to create donor-acceptor type copolymers. This approach allows for the intrinsic tuning of the polymer's electronic properties to match those of specific acceptors, potentially leading to improved device performance. For example, incorporating acceptor units into the polymer backbone can enhance intramolecular charge transfer, broaden the absorption spectrum, and optimize energy levels for more efficient solar cells. researchgate.net

Charge Separation and Collection Efficiency in Bulk Heterojunctions

The efficiency of a polymer solar cell is highly dependent on the processes of charge separation and collection. After the donor polymer absorbs a photon and creates an exciton (a bound electron-hole pair), the exciton must diffuse to a donor-acceptor interface.

Charge Separation: At the interface, the energy level offset between the donor and acceptor facilitates the dissociation of the exciton. The electron is transferred to the acceptor's LUMO, and the hole remains on the donor's HOMO. The efficiency of this process is dependent on the blend morphology and the electronic coupling between the donor and acceptor materials.

Charge Collection: Once separated, the free electrons and holes must be transported through the acceptor and donor domains, respectively, to be collected at the cathode and anode. The collection efficiency is governed by the charge carrier mobility of the materials and the morphology of the blend. High mobility and continuous, percolating pathways for both donor and acceptor phases are required to minimize charge recombination (where an electron and hole meet and annihilate before being collected), which is a major loss mechanism in OPVs.

Device Stability and Operational Lifetime

In the realm of Organic Light-Emitting Diodes (OLEDs), the operational stability and lifetime of devices are paramount for commercial viability. The chemical and thermal stability of the materials used in the emissive and charge-transporting layers are critical factors. Carbazole-based polymers are frequently employed as host materials for phosphorescent or fluorescent emitters due to their high triplet energy and good hole-transporting properties.

The stability of devices incorporating carbazole-based polymers is significantly influenced by the material's thermal properties. For instance, copolymers of 9-(4-vinyl phenyl)carbazole with fluorinated vinylphenyl-carbazole monomers have been synthesized to create materials with high glass transition temperatures (Tg) and decomposition temperatures (Td). One such related polymer, poly(9-(2,3,5,6-tetrafluoro-4-vinylphenyl)-9H-carbazole), exhibited a high Tg of 215 °C and a Td of 411 °C, properties which contribute to the morphological stability of the device's thin films, especially at high current densities that induce Joule heating. researchgate.net

When a copolymer of 9-(2,3,5,6-tetrafluoro-4-vinyl phenyl)-9H-carbazole and 9-(4-vinyl phenyl)carbazole was used as the emissive layer in a polymer OLED (POLED), the device demonstrated stable performance. researchgate.net Key indicators of stability included a low efficiency roll-off across a wide range of current densities and stable electroluminescence spectra at different applied voltages. researchgate.net This spectral stability suggests that the polymer's conformation is robust and not prone to changes that would alter the emission characteristics during operation. researchgate.net While specific LT50 or LT90 values (time for luminance to decrease to 50% or 90% of its initial value) for Poly(this compound) are not prominently reported, the inherent stability of the carbazole unit and the high thermal stability of its copolymers are strong indicators of its potential for creating durable OLEDs. researchgate.netresearchgate.net

Table 1: Performance Metrics of an OLED Utilizing a Copolymer of 9-(4-vinyl phenyl)carbazole
Device ParameterReported ValueSignificance
Maximum Brightness4100 cd/m²Indicates high luminance capability.
Maximum External Quantum Efficiency (EQE)1.4%Measures the efficiency of converting electrons to photons.
Efficiency Roll-offLow across a wide current density rangeSuggests stable efficiency at high brightness levels.
Spectral StabilityStable across different bias voltagesEnsures consistent color rendering during operation.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor used in its active layer. Carbazole-based polymers are well-established as p-type (hole-transporting) materials due to the electron-donating nature of the carbazole nitrogen atom. nih.govmdpi.com

Poly(this compound) and its analogues can be implemented as the active semiconductor layer in OFETs, typically through solution-based processing techniques like spin-coating. The pendant carbazole groups facilitate charge transport via a hopping mechanism between adjacent moieties. The charge carrier mobility in such polymers is highly dependent on the molecular weight, purity, and intermolecular packing in the solid state.

While specific studies detailing the charge carrier mobility for the homopolymer of this compound are not widely available, research on analogous carbazole-based polymers provides insight into their potential performance. For example, a poly(2,7-carbazole) derivative, poly[N-9'-heptadecanyl-2,7-carbazole-alt-3,6- bis(thiophen-5-yl)-2,5-dioctyl-2,5-dihydropyrrolo[3,4-]pyrrole-1,4-dione], was reported to have a hole mobility reaching 0.02 cm² V⁻¹ s⁻¹ in an OFET. nih.gov Other amorphous carbazole-based polymers have also been shown to possess reasonably good field-effect mobility, making them suitable for printed electronics. researchgate.net The presence of the flexible vinylbenzyl group in P(VBCz) may influence the polymer's morphology and the efficiency of π-π stacking between carbazole units, which is a critical factor for efficient charge hopping.

OFETs using carbazole polymers are typically fabricated in a bottom-gate, top-contact or bottom-gate, bottom-contact configuration. In this setup, a doped silicon wafer often serves as the gate electrode with a silicon dioxide layer as the gate dielectric. The polymer semiconductor is deposited onto the dielectric, and source and drain electrodes (commonly gold) are then patterned on top.

Key performance metrics for OFETs include the charge carrier mobility (μ), the on/off current ratio (I_on/I_off), and the threshold voltage (V_th). The on/off ratio is the ratio of the drain current in the "on" state to the "off" state and is a crucial parameter for digital applications. Carbazole-based polymers can achieve high on/off ratios. The aforementioned poly(2,7-carbazole) derivative, for instance, exhibited an I_on/I_off ratio of 1.4 × 10⁶. nih.gov This high ratio indicates that the transistor can be effectively switched off, minimizing leakage current.

Table 2: Typical OFET Performance for an Exemplary Carbazole-Based Polymer
Performance MetricReported ValueDevice Implication
Hole Mobility (μh)0.02 cm² V⁻¹ s⁻¹Determines the switching speed and current-carrying capacity.
On/Off Ratio (Ion/Ioff)1.4 × 10⁶Indicates low leakage current and suitability for switching applications.
Device ConfigurationBottom-gate, Top-contactA common architecture for testing new organic semiconductors.

Sensing Applications

The electronic properties of carbazole-based polymers make them excellent candidates for chemical and biological sensors. Their application in this field stems from the ability of the carbazole moiety's fluorescence or electrochemical signal to be modulated by the presence of an analyte.

Poly(this compound), denoted as P(VBCz), has been directly synthesized on electrode surfaces for sensing applications. The monomer can be electropolymerized onto conductive substrates like carbon fiber microelectrodes to create a thin, active sensing film. Such polymer-modified electrodes can be used for the electrochemical detection of various analytes. For example, a copolymer incorporating vinyl benzylcarbazole has been used to functionalize multi-walled carbon nanotubes for the simultaneous determination of dopamine (B1211576) (DA) and paracetamol (PAT).

In the field of biosensors, polycarbazoles have been successfully employed for glucose detection. researchgate.net These sensors can operate either enzymatically, by immobilizing glucose oxidase (GOx) onto the polymer matrix, or non-enzymatically. The polymer acts as a stable and effective transducer, converting the biological recognition event into a measurable electrical signal. researchgate.net

The detection mechanism in P(VBCz)-based sensors is highly dependent on the sensor type and target analyte.

Electrochemical Sensors: For analytes like dopamine, detection is based on the electrocatalytic oxidation of the target molecule at the surface of the polymer-modified electrode. The electropolymerization of the carbazole units enhances the current response, thereby improving the sensor's sensitivity. In the case of enzymatic glucose sensors, the mechanism involves the transfer of charge between the enzyme's active site and the p-type semiconducting polymer. For example, the polycarbazole radical cation can act as a hole source to oxidize the FADH₂ cofactor of glucose oxidase back to FAD, generating a current proportional to the glucose concentration. researchgate.net

Fluorescence Sensors: While not specifically detailed for P(VBCz), other carbazole derivatives function as fluorescent chemosensors. The binding of a target analyte, such as a metal cation, to the carbazole-containing molecule can lead to a significant change in fluorescence intensity (either quenching or enhancement). This change forms the basis of the detection mechanism. For instance, a 9-benzyl-9H-carbazole derivative was shown to selectively detect Ce³⁺ cations with a low limit of detection of 7.27 x 10⁻⁶ M based on fluorescence enhancement.

Sensitivity enhancement is often achieved by increasing the surface area of the electrode with nanomaterials or by designing the polymer structure to have a high affinity for the target analyte. For a polycarbazole-based enzymatic glucose sensor, a sensitivity of 14 μA·cm⁻²·mM⁻¹ and a detection limit of approximately 0.2 mM were achieved. researchgate.net In another example, a molecularly imprinted polymer sensor using a 3,6-diamino-9-ethylcarbazole (B13949526) monomer for detecting 17-β-estradiol achieved an exceptionally low detection limit of 0.36 aM by measuring changes in interfacial impedance.

Table 3: Performance of Various Carbazole-Based Sensors
Sensor Type / Target AnalytePolymer/MonomerDetection MechanismSensitivity / Limit of Detection (LOD)
Enzymatic Biosensor / GlucosePolycarbazoleElectrochemical (Hole Transfer)Sensitivity: 14 μA·cm⁻²·mM⁻¹ LOD: ~0.2 mM
Fluorescence Chemo-sensor / Cerium (Ce³⁺)9-benzyl-9H-carbazole derivativeFluorescence EnhancementLOD: 7.27 µM
Electrochemical Biosensor / 17-β-estradiolPoly(3,6-diamino-9-ethylcarbazole)Impedance ChangeLOD: 0.36 aM
Electrochemical Sensor / Dopamine & ParacetamolCopolymer of vinyl benzylcarbazoleElectrocatalytic OxidationEnhanced current response

Energy Storage Systems

The demand for efficient and reliable energy storage solutions has driven research into novel materials for supercapacitors and batteries. The electrochemical properties of PVBCz make it a material of interest in this domain.

The capacitive behavior of these PVBCz-modified electrodes has been characterized using electrochemical impedance spectroscopy. Studies have shown that the specific capacitance (Csp) of a P(VBCz) homopolymer on a CFME can reach up to 564.1 μF cm⁻² with a double-layer capacitance (Cdl) of 108 μF cm⁻² at an initial monomer concentration of 10 mM. researchgate.net

Furthermore, copolymers of this compound have been synthesized to improve capacitive performance. For instance, a copolymer of 4-vinylbenzyl 9H-carbazole-9-carbodithioate (VBzCzCT) and 3,4-ethylenedioxythiophene (B145204) (EDOT) exhibited a significantly enhanced specific capacitance. The Csp of the copolymer P(VBzCzCT-co-EDOT) was found to be 45.5 mF cm⁻², which is more than double that of the P(VBzCzCT) homopolymer (20.5 mF cm⁻²). researchgate.net This improvement highlights the synergistic effects of combining the carbazole derivative with other electroactive monomers.

Table 1: Capacitive Properties of Poly(this compound) and its Copolymers

Material Specific Capacitance (Csp) Double Layer Capacitance (Cdl)
P(VBCz) on CFME 564.1 μF cm⁻² 108 μF cm⁻²
P(VBzCzCT) 20.5 mF cm⁻² 8.28 mF cm⁻²
P(VBzCzCT-co-EDOT) 45.5 mF cm⁻² 27.5 mF cm⁻²

While the primary role of PVBCz in energy storage has been explored as an active electrode material, the properties of carbazole-based polymers suggest their potential as binder materials in battery electrodes. Binders are crucial for maintaining the mechanical integrity of the electrode, ensuring good contact between the active material, conductive additives, and the current collector. researchgate.netsemanticscholar.org

Conventional binders like polyvinylidene fluoride (B91410) (PVDF) have limitations, including the need for toxic organic solvents for processing. rsc.org There is a growing interest in developing alternative binders with enhanced functionalities, such as improved adhesion and electronic conductivity. researchgate.netsemanticscholar.org Conducting polymers are being investigated as multifunctional binders that can both provide mechanical stability and facilitate charge transport, thereby reducing the amount of conductive additive required. researchgate.net

Although direct research on Poly(this compound) as a primary binder in lithium-ion batteries is not extensively documented in the reviewed literature, the inherent conductivity and stability of polycarbazoles make them interesting candidates for this application. researchgate.netresearchgate.net Their rigid structure and potential for forming strong adhesive interactions with electrode materials could help accommodate the volume changes that occur during the charging and discharging cycles of high-capacity anodes like silicon. biu.ac.ilscispace.com Further research is needed to explore the efficacy of PVBCz and its copolymers as binder materials in various battery chemistries.

Photocatalytic Systems

The carbazole moiety in PVBCz is a well-known chromophore that can absorb light and participate in photophysical and photochemical processes. researchgate.net This has led to the exploration of carbazole-based polymers in photocatalytic applications for environmental remediation and energy production.

The photocatalytic degradation of organic pollutants in water is a promising technology for environmental remediation. rsc.orgnsysu.edu.tw Carbazole-based conjugated organic polymers have demonstrated the ability to act as efficient photocatalysts for the degradation of toxic organic dyes under visible light. For example, a sp2 carbon-linked 2D donor-acceptor covalent organic polymer based on carbazole has been shown to completely degrade rhodamine B under sunlight irradiation within 60 minutes. rsc.org The high charge separation efficiency and chemical stability of such polymers are key to their photocatalytic activity. rsc.org

While specific studies on the use of Poly(this compound) for the degradation of pollutants are limited, the fundamental photocatalytic properties of the carbazole unit suggest its potential in this area. PVBCz-based materials could be designed to have high surface areas and tailored electronic properties to effectively generate reactive oxygen species for the decomposition of a wide range of organic contaminants.

Photocatalytic hydrogen evolution from water and the reduction of carbon dioxide into valuable fuels are critical technologies for a sustainable energy future. nih.govresearchgate.netrsc.org Conjugated microporous polymers (CMPs) containing carbazole units have been shown to be effective photocatalysts for hydrogen production. nih.govrsc.org These materials can be synthesized to have varying degrees of planarity and porosity, which influences the hydrogen evolution rate and the stability of the photocatalyst. rsc.org For instance, carbazole-based porous organic polymer films produced by electropolymerization have been investigated for photocatalytic hydrogen evolution, with studies indicating that the catalysis primarily occurs on the outer surface of the films. nih.govresearchgate.net

In the realm of CO2 reduction, carbazole-based porous polymers functionalized with rhenium-metalated polypyridine have exhibited high efficiency for the photoreduction of CO2 to carbon monoxide (CO) under visible light, with CO evolution rates as high as 623 μmol g⁻¹ h⁻¹. The porous nature of these polymers allows for high CO2 adsorption and provides a scaffold for the catalytically active metal complexes. Although research has not specifically focused on PVBCz for these applications, its carbazole functionality provides a strong basis for its potential use in developing novel photocatalytic systems for hydrogen production and CO2 conversion.

Dielectric Materials and Insulators

Dielectric materials are essential for electrical insulation and are critical components in electronic devices such as capacitors. folien-zentrum.comengineeredmaterialsinc.com Polymers are widely used as dielectric materials due to their good insulating properties, mechanical flexibility, and processability. The dielectric properties of a material are characterized by its dielectric constant and dielectric loss.

Poly(N-vinylcarbazole) (PVK), a polymer structurally similar to PVBCz, has been studied for its dielectric properties. The carbazole group, with its large dipole moment, influences the dielectric behavior of the polymer. Studies on carbazole-modified polypropylene (B1209903) have shown that the incorporation of carbazole units can lead to improvements in both the dielectric response and thermal stability of the material, which are beneficial for applications in film capacitors.

Optoelectronic Modulators and Waveguides

Poly(this compound) (P(9-VBCz)) and its copolymers are emerging as significant materials in the field of optoelectronics, particularly for the development of modulators and waveguides. These devices are fundamental components in optical communication and signal processing, enabling the control of light properties such as phase, amplitude, and polarization through an electrical signal. The unique properties of the carbazole moiety, specifically its excellent hole-transport capabilities and photorefractivity when incorporated into a polymer composite, are central to these applications.

The primary mechanism enabling the use of carbazole-based polymers in optoelectronic modulators is the photorefractive effect. This phenomenon occurs in materials that are both photoconductive and possess electro-optic properties. An external electric field applied to a photorefractive polymer composite allows for the modulation of its refractive index by light. P(9-VBCz), much like its well-studied analog Poly(N-vinylcarbazole) (PVK), can serve as the photoconductive host in such a composite system. researchgate.netossila.com The pendant carbazole groups provide the pathway for charge (hole) transport, a critical step in the formation of the internal space-charge field that ultimately modulates the refractive index. ossila.comrsc.org

A typical photorefractive polymer composite built around a carbazole-based polymer host like P(9-VBCz) includes several key components:

Photoconducting Polymer Host: P(9-VBCz) forms the matrix and provides the medium for charge transport.

Sensitizer: A photoexcitable molecule (e.g., C60 or other fullerenes) that absorbs photons and generates charge carriers. epa.gov

Nonlinear Optical (NLO) Chromophore: A molecule with a large dipole moment that reorients under the influence of the internal space-charge field, causing a change in the material's refractive index via the electro-optic effect.

Plasticizer: A component added to lower the glass transition temperature (Tg) of the polymer composite, facilitating the rotational mobility of the NLO chromophore at or near room temperature. epa.gov

The performance of these materials in applications like video-rate optical processing is promising. Research on PVK-based composites has demonstrated fast response times, a critical parameter for high-speed optical modulators. epa.gov For instance, beam-coupling growth times as low as 60 milliseconds have been recorded at an applied field of 50 V/µm, with even faster responses of 5 milliseconds at higher fields and intensities. epa.gov Given the structural similarity, P(9-VBCz)-based systems are expected to exhibit comparable high-speed performance.

The data below, derived from studies on analogous PVK-based systems, illustrates the typical performance metrics achieved in photorefractive polymer composites. These values serve as a benchmark for the expected capabilities of materials based on P(9-VBCz).

Table 1: Performance of a Representative PVK-Based Photorefractive Composite

Property Value Conditions
Polymer Host Poly(N-vinylcarbazole) (PVK) -
Sensitizer C60 -
Plasticizer Butyl benzyl phthalate -
Beam-Coupling Growth Time (τg) 60 ms 50 V/µm applied field, 200 mW/cm² intensity
Beam-Coupling Growth Time (τg) 5 ms 100 V/µm applied field, 1 W/cm² intensity

Data sourced from studies on PVK-based composites as an analogue for P(9-VBCz) performance. epa.gov

In the context of optical waveguides, the ability to precisely pattern and control the refractive index of P(9-VBCz)-based materials is crucial. Waveguides are structures that confine and direct light. By using holographic or other lithographic techniques, it is possible to create regions of different refractive indices within a P(9-VBCz) composite film, thereby defining waveguide structures. Furthermore, the electro-optic nature of these materials allows for the fabrication of active waveguides, where the guiding properties can be dynamically tuned with an external electric field, leading to the development of optical switches and routers.

Copolymers of this compound with other functional monomers can further enhance these properties. For example, copolymerizing with monomers containing azo-dyes can introduce photo-addressable properties, allowing for the creation of updatable holographic gratings within the material, which is a key function for reconfigurable optical interconnects and modulators. rsc.org

Table 2: Holographic Properties of an Azo-Carbazole Copolymer Composite Film

Property Value
First-Order Diffraction Efficiency (η₁) 29.5%
Response Time (τ) 2.1 s
Retention Ratio (R₃₀₀ₛ) 94%
Haze Value 1.2%

Data represents a composite based on an azobenzene-functionalized carbazole copolymer, indicating potential for holographic applications in P(9-VBCz) systems. rsc.org

Structure Performance Relationships in 9 4 Vinylbenzyl 9h Carbazole Based Materials

Influence of Monomer Purity on Polymerization Efficiency and Product Characteristics

The purity of the 9-(4-Vinylbenzyl)-9H-carbazole (VBCz) monomer is a foundational parameter that significantly influences the outcome of polymerization and the characteristics of the resulting polymer, poly(this compound) (PVBCz). In polymerization reactions, particularly controlled or living polymerizations, impurities can have a profound and often detrimental effect.

Common impurities stemming from the synthesis of VBCz might include unreacted starting materials, byproducts, or residual catalysts. These extraneous species can interfere with the polymerization process in several ways:

Inhibition or Retardation: Some impurities can react with the initiator or the propagating polymer chain, slowing down or completely halting the polymerization process. This leads to lower monomer conversion and reduced polymer yields.

Chain Transfer Reactions: Impurities can act as chain transfer agents, prematurely terminating a growing polymer chain and initiating a new, shorter one. This leads to a decrease in the average molecular weight of the final polymer.

Broadened Molecular Weight Distribution: The uncontrolled initiation and termination events caused by impurities result in a polymer sample containing chains of widely varying lengths. This is reflected in a high polydispersity index (PDI), which is undesirable for applications requiring well-defined material properties.

Defects in Polymer Structure: Impurities can be incorporated into the polymer backbone or as end groups, creating chemical defects. These defects can act as charge traps in electronic devices, hindering charge transport and reducing device efficiency.

Consequently, the presence of impurities in the VBCz monomer can lead to a polymer with lower molecular weight, a broader molecular weight distribution, and structural defects. These characteristics negatively impact the material's processability, film-forming quality, and ultimately, its electronic and physical properties, thereby compromising the performance of the final device. Therefore, rigorous purification of the monomer is a critical prerequisite for synthesizing high-performance VBCz-based materials.

Impact of Polymerization Methodology on Molecular Weight, Architecture, and Device Performance

The choice of polymerization methodology is a powerful tool for tailoring the molecular weight, architecture (e.g., linear, star-shaped, block copolymer), and polydispersity of PVBCz, which in turn dictates its suitability for specific device applications.

Controlled Radical Polymerization (CRP) techniques, such as Nitroxide-Mediated Polymerization (NMP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer excellent control over the polymerization of vinyl monomers like VBCz. acs.orgnih.gov These methods allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (PDI < 1.4). acs.org For instance, VBCz has been effectively used as a "controlling" comonomer in the NMP of methacrylates, enabling the creation of well-defined, fluorescent, and hole-transporting copolymers. acs.orgacs.org RAFT polymerization has been employed to create complex architectures, including block copolymers where a PVBCz segment is combined with another polymer block, and star-shaped polymers. rsc.orgmdpi.com The ability to control architecture is crucial; for example, block copolymers can self-assemble into desirable nanoscale morphologies for organic photovoltaic devices.

Anionic Polymerization is known for its ability to produce living polymers with very well-defined structures and low PDIs. uni-bayreuth.de While challenging for some vinylcarbazole monomers, living anionic polymerization can be used to synthesize block copolymers containing carbazole (B46965) groups, offering a pathway to highly uniform and architecturally complex materials. researchgate.netsemanticscholar.org

Electropolymerization is a distinct method where the polymer is synthesized and deposited directly onto a conductive substrate in a single step. researchgate.netresearchgate.net This technique results in the formation of a cross-linked, insoluble polymer film. rsc.org The thickness and morphology of the film can be controlled by electrochemical parameters such as the monomer concentration and the applied potential. researchgate.netmdpi.com The resulting robust and insoluble nature of the films is highly advantageous for creating stable, multi-layered devices, as it prevents the dissolution of one layer during the deposition of the next.

The table below summarizes the key features of these polymerization methods for VBCz-based materials.

Polymerization MethodControl over MW/PDIKey ArchitecturesResulting Film PropertiesPrimary Device Advantage
Controlled Radical (NMP, RAFT) ExcellentLinear, Block Copolymers, Star PolymersSoluble, Processable from solutionTunable properties, defined nanostructures
Anionic Polymerization ExcellentLinear, Block CopolymersSoluble, Highly uniformHigh purity, well-defined block structures
Electropolymerization Poor (typically)Cross-linked NetworkInsoluble, Deposited directlyEnhanced device stability and durability

Role of Polymer Morphology and Film Processing on Charge Transport and Device Functionality

For VBCz-based materials, which are primarily used for their charge-transporting properties, the arrangement of the polymer chains in the solid state—the film morphology—is paramount. Charge transport in these materials occurs via a "hopping" mechanism, where charge carriers (holes) jump between adjacent carbazole moieties. The efficiency of this process is highly dependent on the intermolecular distance and orbital overlap between these groups.

An amorphous, disordered morphology results in a random distribution of distances and orientations between carbazole units. This creates energetic traps and a tortuous path for charge carriers, leading to low charge carrier mobility. researchgate.net Conversely, a more ordered morphology, characterized by regions of crystallinity or liquid crystallinity where polymer chains are aligned and packed closely, facilitates efficient π-π stacking between carbazole side chains. researcher.life This ordered arrangement creates continuous pathways for charge hopping, significantly enhancing charge carrier mobility. nih.gov

The final film morphology is dictated by the film processing techniques used:

Solution Processing: Techniques like spin-coating, drop-casting, or printing from solution are common for soluble polymers synthesized by methods like CRP or anionic polymerization. The resulting morphology is influenced by the choice of solvent, solution concentration, substrate temperature, and post-deposition treatments like thermal or solvent annealing. Annealing can provide the polymer chains with the necessary energy and mobility to rearrange into more thermodynamically favorable, ordered structures, thereby improving charge transport.

Electrochemical Deposition: For electropolymerized films, the morphology is controlled in-situ during the deposition process. Studies on the electropolymerization of VBCz have shown that the initial monomer concentration directly affects the resulting film's structure, which can be visualized using techniques like Scanning Electron Microscopy (SEM). researchgate.netresearchgate.net This method can produce uniform, albeit often amorphous, films that are intimately bonded to the electrode surface.

Ultimately, optimizing film processing to achieve a morphology with well-ordered domains and minimal defects is a critical step in maximizing the functionality and efficiency of devices based on poly(this compound).

Effect of Copolymer Composition and Sequence on Material Performance Metrics

Copolymerization, the process of polymerizing two or more different monomers, is a versatile strategy for fine-tuning the properties of VBCz-based materials beyond what is achievable with the homopolymer alone. By carefully selecting comonomers and controlling their sequence within the polymer chain (random, alternating, or block), a wide range of electronic, optical, and physical properties can be engineered.

Tuning Optoelectronic Properties: Incorporating a comonomer with different electron-donating or electron-accepting properties can systematically alter the HOMO and LUMO energy levels of the resulting copolymer. For example, copolymerizing a VBCz derivative with 3,4-ethylenedioxythiophene (B145204) (EDOT), a well-known conductive monomer, can modify the electrochemical and capacitive behavior of the final material. researchgate.net This approach allows for the creation of materials with tailored bandgaps, absorption spectra, and emission colors for applications in OLEDs and organic photovoltaics.

Imparting New Functionalities: Copolymerization can be used to introduce entirely new functionalities. In one study, VBCz was used as a comonomer in the controlled radical polymerization of oligo(ethylene glycol) methyl ether methacrylate (B99206). acs.org The resulting copolymers not only retained the fluorescent and hole-transporting characteristics of the VBCz units but also gained thermoresponsive properties (a lower critical solution temperature) from the methacrylate block, creating a "smart" multifunctional material. acs.org

Controlling Morphology through Block Copolymers: Block copolymers, which consist of long sequences ("blocks") of one monomer followed by blocks of another, are particularly powerful for controlling morphology. The chemically distinct blocks can microphase-separate into well-defined nanoscale domains (e.g., lamellae, cylinders, or spheres). This "bottom-up" self-assembly can be exploited to create ideal morphologies for devices. For example, in a block copolymer designed for a solar cell, one block could be tailored for hole transport (like PVBCz) and the other for electron transport, creating a nanoscopically interpenetrating network that facilitates efficient charge separation and collection. The synthesis of such block copolymers is possible through controlled techniques like RAFT and living anionic polymerization. rsc.orgsemanticscholar.org

The table below illustrates how copolymerization can alter material properties compared to the PVBCz homopolymer.

PropertyPVBCz HomopolymerVBCz-based CopolymerRationale for Change
Band Gap WideTunable (Wider or Narrower)Comonomer introduces new electronic states.
Fluorescence Blue emission from carbazoleCan be shifted or quenchedEnergy transfer to comonomer or new emissive states.
Solubility Soluble in specific organic solventsCan be modifiedComonomer can increase or decrease polarity.
Functionality Hole Transport, FluorescenceCan add thermo-responsiveness, electron transport, etc.Properties of the comonomer are integrated.

Correlation Between Electronic Structure of Polymeric Materials and Device Operational Characteristics

The operational characteristics of any optoelectronic device are fundamentally governed by the electronic structure of the constituent materials. For polymers based on VBCz, the electronic structure is dominated by the π-conjugated system of the pendant carbazole groups. The key parameters of this electronic structure are the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nankai.edu.cn

HOMO Level: The HOMO level represents the energy required to remove an electron from the polymer (oxidation potential). In p-type materials like PVBCz, the HOMO level is crucial for hole injection and transport. For efficient hole injection from an anode (like ITO), the work function of the anode should be closely matched with the HOMO level of the polymer. diva-portal.org

LUMO Level: The LUMO level represents the energy gained when an electron is added to the polymer (electron affinity). This level is critical for electron injection and transport.

Energy Gap (Eg): The difference between the LUMO and HOMO levels is the energy gap (Eg = ELUMO - EHOMO). sigmaaldrich.com This gap determines the energy of photons the material can absorb and emit. In an Organic Light-Emitting Diode (OLED), the energy gap dictates the color of the emitted light; a wider gap corresponds to higher energy, blue emission, which is characteristic of carbazole-based materials. In a photovoltaic device, the energy gap determines the portion of the solar spectrum the material can absorb to generate charge carriers.

The alignment of these energy levels with those of adjacent materials in a device (electrodes, charge transport layers, acceptors) is critical for efficient operation. A misalignment can create large energy barriers that impede charge injection or extraction, leading to high operating voltages and low efficiencies. For example, in a solar cell using a PVBCz-based donor, the LUMO level of the donor must be higher than that of the electron acceptor material to provide the driving force for efficient charge separation at the donor-acceptor interface. Therefore, designing and synthesizing polymers with precisely controlled HOMO and LUMO levels is a primary strategy for optimizing device performance. umich.edu

Strategies for Enhancing Device Stability and Durability through Material Design

The long-term stability and operational lifetime of organic electronic devices remain significant challenges. Degradation can occur through various mechanisms, including chemical reactions with oxygen and water, morphological changes in the thin film, or photochemically induced bond cleavage. nih.govnih.govrsc.org Material design at the molecular level offers powerful strategies to mitigate these degradation pathways and enhance device durability.

Increasing Thermal Stability: A primary strategy is to design polymers with high thermal stability and high glass transition temperatures (Tg). Rigid polymer backbones and bulky side groups, like the carbazole moiety, inherently contribute to thermal robustness by restricting chain motion. This prevents morphological changes or degradation at the elevated operating temperatures that devices can experience. Quaternized poly-carbazole materials have been noted for their excellent stability in energy conversion devices. rsc.org

Enhancing Morphological Stability: Cross-linking the polymer chains is a highly effective method to "lock in" the optimal film morphology and prevent detrimental rearrangements over time. Electropolymerization is an ideal technique for this, as it produces inherently cross-linked, insoluble films that are highly resistant to solvents and thermal stress. researchgate.net This enhanced stability is crucial for fabricating robust, multilayered devices.

Improving Chemical Stability: The chemical stability of the polymer can be enhanced by modifying its structure to remove sites that are susceptible to oxidation or other forms of chemical attack. This can involve strategic placement of blocking groups or designing a polymer backbone that is inherently less reactive. For instance, creating polymers with ether-free backbones can improve stability in the alkaline environments found in certain fuel cells. rsc.org

Controlling Interfacial Interactions: Device degradation often initiates at the interfaces between different material layers. Designing polymers that form stable and electronically favorable interfaces with electrodes and other organic layers can prevent delamination and degradation of charge injection/extraction properties. This can be achieved by incorporating specific end-groups or comonomers that promote adhesion and passivate interfacial defects.

By employing these material design strategies, polymers based on this compound can be engineered to not only deliver high initial performance but also to maintain that performance over extended operational lifetimes.

Future Perspectives and Emerging Research Avenues for 9 4 Vinylbenzyl 9h Carbazole Chemistry

Development of Novel Polymerization Techniques for Enhanced Architectural Control

The performance of polymeric materials is intrinsically linked to their molecular architecture. Future research will prioritize moving beyond conventional free-radical polymerization to more sophisticated techniques that offer precise control over molar mass, dispersity, and topology.

Controlled radical polymerization (CRP) methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are being explored to synthesize well-defined linear and complex architectures like star polymers from vinyl monomers with bulky, electron-donating groups. These techniques enable the creation of polymers with predictable molecular weights and narrow polydispersity indices, which are crucial for optimizing performance in electronic devices.

Electrochemical polymerization is another key area, allowing for the direct deposition of thin, uniform polymer films on conductive substrates like carbon fiber microelectrodes or indium tin oxide (ITO) glass. This in-situ polymerization is vital for manufacturing layered optoelectronic devices, potentially reducing the number of synthetic steps required.

Furthermore, cross-coupling reactions, such as the Suzuki coupling, are being utilized to create alternating copolymers. This approach allows for the precise incorporation of different functional units along the polymer backbone, enabling fine-tuning of the material's electronic and optical properties, such as the energy gap.

Polymerization TechniqueKey AdvantagesResulting ArchitecturesPotential Applications
Controlled Radical Polymerization (e.g., RAFT)Precise control over molecular weight and dispersity.Linear polymers, star polymers, block copolymers.Optoelectronics, block copolymer synthesis.
Electrochemical PolymerizationDirect film deposition on electrodes, spatial precision.Thin films, layered structures.Sensors, electrochromic devices, diodes.
Cross-Coupling Reactions (e.g., Suzuki)Precise incorporation of different monomer units.Alternating copolymers, dendritic polymers.Full-color electroluminescent polymers, photovoltaics.

Integration into Multi-component Hybrid Systems and Composites

The integration of poly(9-(4-vinylbenzyl)-9H-carbazole) (P(VBCz)) and its derivatives into hybrid materials and composites is a rapidly growing field. By combining the carbazole-based polymer with other functional components, researchers can create materials with synergistic properties that surpass those of the individual constituents.

One promising avenue is the development of composites with carbon nanomaterials. For instance, hybrid films of P(VBCz) with graphene oxide or carbon nanospheres are being investigated for use in organic field-effect transistors (OFETs), supercapacitors, and sensors. The conductive polymer skeleton enhances charge transfer and can reduce the amount of carbon additive needed in devices.

Another emerging area is the synthesis of fluorescent porous organic polymers (POPs). By incorporating VBCz or similar carbazole-containing monomers into a cross-linked network, materials with high surface areas and tunable pore sizes can be created. These porous polymers have shown significant potential for the sensitive and selective detection of analytes, such as pesticides, in aqueous environments. The combination of the carbazole's fluorescence and the polymer's porosity allows for effective recognition and sensing.

Molecular hybrids, where the carbazole (B46965) unit is covalently linked to other distinct chemical moieties like pyrazole (B372694) or thiazole, are also being synthesized to create multifunctional compounds for specific applications.

Hybrid System TypeComponentsEnhanced PropertiesTarget Applications
NanocompositeP(VBCz) and Graphene Oxide/Carbon NanospheresCharge transport, capacitance.OFETs, supercapacitors, sensors.
Porous Organic Polymer (POP)Cross-linked network with pendant carbazole groupsHigh surface area, fluorescence, analyte recognition.Chemical sensors for environmental monitoring.
Molecular HybridCarbazole unit linked to other functional groups (e.g., pyrazole)Combined functionalities for targeted interactions.Apoptosis inducers, bioactive agents.

Exploration of Self-Healing and Stimuli-Responsive Polymeric Materials

The inherent photophysical properties of the carbazole nucleus make it an excellent candidate for creating "smart" materials that respond to external stimuli. Future research is focused on harnessing these properties to develop materials for sensors, optical storage, and adaptive systems.

Materials exhibiting mechanofluorochromism, where the emission color changes in response to mechanical force, are a key area of interest. This phenomenon is often linked to changes in molecular packing and conformation, and carbazole-cyanostilbene derivatives have demonstrated reversible switching between high-emission crystalline states and lower-emission amorphous states upon grinding and exposure to solvent vapors.

Similarly, vapochromism—a change in color upon exposure to volatile organic compounds (VOCs)—is being explored. Carbazole-based metal-organic frameworks and polymers can exhibit gasochromic luminescent responses, making them suitable for fabricating wearable sensors for environmental or safety monitoring. Other stimuli, such as temperature and light, can also be used to modulate the properties of carbazole-based systems, including the dynamic association and dissociation of supramolecular assemblies. The development of these materials opens avenues for creating dynamic and responsive systems for a variety of high-tech applications.

StimulusObserved ResponseUnderlying MechanismPotential Application
Mechanical ForceMechanofluorochromism (change in emission color).Transition between crystalline and amorphous states.Mechanosensors, security papers.
Volatile Organic Compounds (VOCs)Vapochromism/Gasochromism (luminescence change).Host-guest interactions, changes in molecular packing.Wearable sensors, environmental monitoring.
Temperature/LightThermal association/dissociation, afterglow modulation.Reversible bond formation, regulation of excited states.Dynamic information encryption, smart materials.

Advanced Device Architectures and Miniaturization Strategies

Polymers derived from VBCz are already recognized for their potential in electronic and optoelectronic devices due to their hole-transporting capabilities and thermal stability. Future work will focus on creating more sophisticated device architectures and enabling miniaturization.

The ability to create precisely layered structures through techniques like sequential in-situ electrochemical polymerization is a significant step forward. This approach allows for the construction of gradient polymer films, leading to simple electronic elements like rectifying diodes directly on a substrate, which is a critical step toward miniaturized and integrated organic electronics.

In the field of organic light-emitting diodes (OLEDs), carbazole-based materials are pivotal as hosts for phosphorescent emitters and as hole-transporting layers. The development of novel VBCz copolymers with tailored HOMO/LUMO energy levels will lead to more efficient and stable full-color displays.

For organic photovoltaics (OPVs), donor-acceptor copolymers containing 2,7-carbazole units have shown great promise, with efficiencies continuing to improve. Rational design of the polymer structure to optimize light harvesting and charge transport is key to achieving the next generation of high-efficiency, flexible solar cells.

Sustainable Synthesis and Processing Methodologies for Carbazole-Based Polymers

As the applications for carbazole-based polymers expand, there is a growing need for more sustainable and environmentally friendly synthesis and processing methods. Green chemistry principles are becoming increasingly important in this field.

The development of magnetically recoverable nanocatalysts, such as palladium supported on biochar, represents a major advance. These catalysts can be easily separated from the reaction mixture and reused for multiple cycles with minimal loss of activity, aligning with the principles of a circular economy. Furthermore, research into polymerization in greener solvents and reducing the use of toxic reagents will be crucial for the large-scale industrial production of VBCz and its polymers.

Theoretical Predictions Guiding Experimental Design and Material Discovery

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and optimization of new carbazole-based materials. By predicting material properties before synthesis, researchers can focus experimental efforts on the most promising candidates, saving time and resources.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely used to investigate the electronic structure, photophysical properties, and reaction mechanisms of carbazole derivatives. These methods can accurately predict HOMO/LUMO energy levels, charge-transfer characteristics, and absorption/emission spectra, which are critical for designing materials for OLEDs and OPVs.

Theoretical studies also provide insight into reaction mechanisms, such as the dimerization of carbazole units during oxidation or polymerization, helping to optimize synthetic conditions. Furthermore, computational tools are used to study the structural properties of these molecules, including changes in aromaticity and the impact of substituents on the geometry of the carbazole core. The synergy between theoretical predictions and experimental validation is a powerful paradigm that will guide the future design of novel this compound-based materials with tailored functionalities.

Computational MethodPredicted Properties / InsightsImpact on Research
Density Functional Theory (DFT)HOMO/LUMO energy levels, molecular geometry, reaction energetics.Screening of materials for electronic applications, understanding reaction pathways.
Time-Dependent DFT (TD-DFT)Electronic absorption and emission spectra, charge-transfer character.Validation of experimental spectroscopic data, design of dyes and emitters.
Relativistic Calculations (e.g., ZORA)Accurate prediction of NMR chemical shifts for heavy atoms.Aids in structural elucidation and characterization of complex molecules.
Molecular Dynamics (MD) SimulationConformational analysis, binding interactions, structural stability.Understanding ligand-receptor interactions, predicting material morphology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-(4-Vinylbenzyl)-9H-carbazole, and how are purity and yield optimized?

  • Methodology : The compound is typically synthesized via alkylation of carbazole with 4-vinylbenzyl chloride or bromide in anhydrous solvents (e.g., DMF) using bases like K₂CO₃. Purification involves column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate). Optimization focuses on reaction time (12–24 hours), temperature (80–100°C), and stoichiometric control to minimize byproducts .

Q. What protocols are recommended for the electropolymerization of this compound to study its capacitive properties?

  • Methodology : Electropolymerization is performed on carbon fiber microelectrodes using cyclic voltammetry (CV) in acetonitrile with 0.1 M tetrabutylammonium tetrafluoroborate (TBABF₄) as the supporting electrolyte. A potential range of 0.0 to +1.5 V (vs. Ag/AgCl) at 100 mV/s for 10–20 cycles yields conductive polymer films. Post-polymerization, capacitive behavior is analyzed via electrochemical impedance spectroscopy (EIS) in 1 M H₂SO₄ .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodology : While specific safety data for this compound is limited, general carbazole handling guidelines apply: use nitrile gloves, safety goggles, and lab coats. Work under a fume hood to avoid inhalation of dust. Store in airtight containers away from oxidizers and ignition sources. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Q. Which characterization techniques are critical for verifying the structural integrity of this compound and its polymeric derivatives?

  • Methodology : Nuclear magnetic resonance (¹H/¹³C NMR) confirms substitution patterns, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., vinyl C=C stretching at ~1630 cm⁻¹). Gel permeation chromatography (GPC) determines molecular weight distributions for polymers. Cyclic voltammetry (CV) and UV-Vis spectroscopy assess redox activity and bandgap properties .

Advanced Research Questions

Q. How do reactivity ratios (r₁, r₂) impact the controlled copolymerization of this compound with methyl methacrylate (MMA) in nitroxide-mediated polymerization (NMP)?

  • Methodology : Reactivity ratios are determined via the error-in-variables-model (EVM) framework, combining pulsed laser polymerization–size exclusion chromatography (PLP-SEC) and electron paramagnetic resonance (EPR). For MMA/VBK systems, r₁ (MMA) ≈ 0.8 and r₂ (VBK) ≈ 1.2 indicate a near-ideal random copolymerization. The low VBK concentration (~1 mol%) required for control is attributed to its high chain-transfer activity and stabilizing interactions with the nitroxide mediator .

Q. What experimental parameters govern the lower critical solution temperature (LCST) in thermoresponsive copolymers containing this compound?

  • Methodology : LCST is tuned by adjusting the ratio of oligo(ethylene glycol) methacrylate (OEGMA) to 2-(2-methoxyethoxy)ethyl methacrylate (MEO₂MA) in terpolymers. Increasing OEGMA content raises LCST (e.g., 28°C to 81°C), while VBK enhances fluorescence and stabilizes micelle formation. Phase transitions are monitored via dynamic light scattering (DLS) and turbidimetry .

Q. How does this compound enhance energy transfer efficiency in hybrid porphyrin-polymeric materials for optoelectronics?

  • Methodology : VBK acts as a blue-emitting donor in star polymers, facilitating Förster resonance energy transfer (FRET) to porphyrin acceptors. Optimal energy transfer (≥80%) is achieved when the donor-acceptor distance is <10 nm, confirmed by fluorescence lifetime imaging microscopy (FLIM). Applications include organic light-emitting diodes (OLEDs) with tunable emission spectra .

Q. What advanced statistical methods are recommended for optimizing reactivity ratio estimation in novel copolymer systems involving this compound?

  • Methodology : The error-in-variables-model (EVM) framework integrates optimal design of experiments (DoE) and sequential Bayesian estimation. Key steps: (1) preliminary screening via low-conversion batch experiments, (2) full-conversion data collection under varied monomer feeds, (3) Monte Carlo simulations to quantify uncertainty. This approach reduces confidence intervals for r₁/r₂ by 40% compared to traditional methods .

Key Data Highlights

  • Electropolymerization Performance : Poly(VBK) films exhibit specific capacitance values of 120–150 F/g at 1 A/g, stable over 5,000 charge-discharge cycles .
  • Copolymer Properties : MMA/VBK copolymers with 1 mol% VBK achieve dispersity (Đ) <1.3 and Mn ~30,000 g/mol .
  • Thermoresponsive Behavior : MEO₂MA/OEGMA/VBK terpolymers show dual LCST transitions at 32°C and 68°C, enabling programmable drug release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.